2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
Description
Properties
CAS No. |
1355175-63-1 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-methyl-6-piperidin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-11(9-15)5-6-12(13-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
SPNGPJJFFVSAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde is a highly specialized, multifunctional heterocyclic building block extensively utilized in advanced medicinal chemistry. Characterized by a central pyridine core decorated with a 2-methyl group, a 3-formyl group, and a 6-piperidin-1-yl moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and novel agrochemicals. This technical guide provides an authoritative breakdown of its physiochemical properties, mechanistic synthesis via Nucleophilic Aromatic Substitution (SNAr), and downstream functionalization protocols.
Structural Rationale and Physiochemical Profile
The molecular architecture of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde creates a pronounced "push-pull" electronic system . The piperidine nitrogen acts as a strong electron donor (+M effect), feeding electron density into the conjugated pyridine ring. Conversely, the formyl group at the C3 position acts as a strong electron acceptor (-M effect).
This conjugation stabilizes the molecule, shifting its UV absorption to longer wavelengths (often resulting in a characteristic yellow hue), while the 2-methyl group provides steric shielding to the pyridine nitrogen, modulating its basicity and rotational freedom.
Quantitative Physiochemical Data
To facilitate fragment-based drug design (FBDD) and pharmacokinetic predictions, the core quantitative properties of the molecule are summarized below:
| Property | Value | Rationale / Significance |
| Molecular Formula | C₁₂H₁₆N₂O | Defines the exact atomic composition. |
| Molecular Weight | 204.27 g/mol | Low MW building block, leaving ample room for downstream elaboration without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~32.16 Ų | Excellent membrane permeability predicted for downstream derivatives. |
| Hydrogen Bond Donors | 0 | Lack of donors increases lipophilicity and CNS penetration potential. |
| Hydrogen Bond Acceptors | 2 | Pyridine nitrogen and formyl oxygen serve as key interaction points. |
| Electronic System | Push-Pull | Stabilizes the molecule; reduces the electrophilicity of the aldehyde compared to unsubstituted benzaldehydes. |
Mechanistic Synthesis via SNAr
The most robust, scalable, and regioselective route to synthesize 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde is via a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from the commercially available precursor 6-chloro-2-methylnicotinaldehyde (CAS: 884495-36-7) .
Causality of Experimental Choices
-
Substrate Activation: The chlorine atom at the C6 position is highly activated towards nucleophilic attack. This activation is driven by the inductive effect of the adjacent pyridine nitrogen and the strong resonance-withdrawing effect of the para-formyl group at C3.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It effectively solvates the nucleophile (piperidine) without hydrogen-bonding to it (which would dampen its nucleophilicity) and critically stabilizes the anionic Meisenheimer complex transition state .
-
Base Selection (K₂CO₃): Potassium carbonate is employed as a heterogeneous, non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the piperidine, rendering it non-nucleophilic and stalling the reaction.
Figure 1: Nucleophilic Aromatic Substitution (SₙAr) workflow and mechanistic progression.
Protocol 1: Step-by-Step SNAr Synthesis
Self-Validating Workflow:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-methylnicotinaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M). Moisture exclusion prevents competitive hydrolysis of the 6-chloro group to a 6-hydroxy (pyridone) byproduct.
-
Nucleophile Addition: Add piperidine (1.2 eq) dropwise at room temperature. The slight excess ensures complete conversion without complicating downstream purification.
-
Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Thermal energy is required to overcome the activation barrier of breaking aromaticity to form the Meisenheimer complex.
-
In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1). The starting material (higher
, UV active) will be consumed, and a new spot (lower , bright yellow under UV/Vis due to extended push-pull conjugation) will appear. -
Workup: Cool to room temperature, dilute with water (to dissolve inorganic salts), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x). Rationale: DMF is highly water-miscible but can partition into EtOAc. Repeated brine washes rigorously pull DMF into the aqueous phase due to the salting-out effect.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient Hexanes to 20% EtOAc) to yield the pure product.
Downstream Functionalization and Applications
The C3-formyl group serves as a versatile electrophilic handle for further elaboration. However, due to the electron-donating nature of the para-piperidine group, the electrophilicity of the aldehyde is slightly attenuated. Consequently, downstream reactions often require mild activation.
Figure 2: Downstream functionalization pathways of the C3-formyl group.
Protocol 2: Reductive Amination Workflow
Reductive amination of this core yields complex secondary or tertiary amines, a structural motif heavily featured in modern chemokine receptor antagonists and GPCR ligands .
Self-Validating Workflow:
-
Imine Formation: Dissolve 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde (1.0 eq) and a primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to activate the carbonyl. Stir at room temperature for 2 hours.
-
In-Process Control: TLC (DCM:MeOH 9:1) should show the disappearance of the aldehyde and the formation of a less polar imine intermediate.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Rationale: The bulky, mild nature of this reducing agent prevents the premature reduction of the unreacted aldehyde while selectively reducing the highly electrophilic protonated imine.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and concentrate for subsequent purification.
References
- Zhou, Y. et al. "Chemokine receptor binding compounds, pharmaceutical compositions and their use." US Patent Application Publication 2007/0066624 A1.
-
National Center for Biotechnology Information. "6-(piperazin-1-ylmethyl)-2-pyridinecarboxaldehyde HCl salt | CID 90659778". PubChem Database. URL:[Link]
2-Methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde: A Technical Monograph
Executive Summary
2-Methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde (IUPAC) is a functionalized heterocyclic building block critical in the synthesis of pharmaceuticals, particularly ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) ligands . Its structure combines a pyridine core with three distinct functional handles: an electrophilic aldehyde at C3, a nucleophilic piperidine ring at C6, and a steric methyl blocker at C2.
This guide provides a rigorous technical analysis of its synthesis, characterization, and application, moving beyond basic recipes to explore the mechanistic causality and self-validating protocols required for high-purity generation.
Chemical Identity & Nomenclature
Precise nomenclature is vital for database retrieval and patent clarity. While the IUPAC name is definitive, the "nicotinaldehyde" derivative names are common in industrial catalogs.
| Attribute | Detail |
| IUPAC Name | 2-Methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde |
| Common Synonyms | 6-(Piperidin-1-yl)-2-methylnicotinaldehyde; 2-Methyl-6-piperidino-3-pyridinecarboxaldehyde |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| CAS Registry | Not widely listed; Analogous to 241816-11-5 (des-methyl variant) |
| SMILES | CC1=C(C=O)C=CC(N2CCCCC2)=N1 |
| Key Pharmacophore | 2-aminopyridine-3-carbaldehyde (Kinase hinge-binding motif precursor) |
Synthetic Pathway: Nucleophilic Aromatic Substitution ( )
The most robust route to this scaffold is the regioselective
Reaction Scheme & Mechanism
The reaction proceeds via an addition-elimination mechanism. The piperidine nitrogen attacks the C6 carbon, breaking the aromaticity to form a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group and re-aromatization.
Figure 1: Mechanistic flow of the
Detailed Experimental Protocol
Objective: Synthesize 5.0 g of target compound.
Reagents:
-
Substrate: 6-Chloro-2-methylpyridine-3-carbaldehyde (1.0 eq, 32.1 mmol, ~5.00 g)
-
Nucleophile: Piperidine (1.2 eq, 38.5 mmol, 3.8 mL)
-
Base: Potassium Carbonate (
) (1.5 eq, 48.2 mmol, 6.66 g) - Critical for scavenging HCl. -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) - Polar aprotic solvents stabilize the polar transition state.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyridine substrate in 25 mL of dry DMF.
-
Addition: Add finely ground anhydrous
. Stir for 5 minutes to ensure dispersion. Add piperidine dropwise via syringe. -
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (
).-
Causality: Heat is required to overcome the activation energy, though the aldehyde activation makes this milder than unactivated pyridine substitutions.
-
-
Monitoring (Self-Validation): Monitor by TLC (30% EtOAc in Hexanes).
-
Endpoint: Disappearance of the starting chloride (
~0.6) and appearance of a fluorescent/UV-active product ( ~0.4). -
Visual Cue: The solution will likely deepen in color (yellow/orange) due to the extended conjugation of the amino-aldehyde system.
-
-
Workup:
-
Pour the reaction mixture into 150 mL of ice-water. Why? DMF is water-miscible; the organic product will precipitate or oil out.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (2 x 50 mL) to remove residual DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (SiO2, Hexane/EtOAc gradient).
Analytical Characterization (Self-Validating System)
To ensure scientific integrity, the synthesized material must be validated against expected spectroscopic data.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR | Aldehyde (-CHO) . Distinctive downfield singlet. | |
| ¹H NMR | Pyridine C4-H . Ortho to aldehyde, deshielded. | |
| ¹H NMR | Pyridine C5-H . Ortho to amine, shielded by resonance donation. | |
| ¹H NMR | Piperidine N-CH₂ . Deshielded by nitrogen. | |
| ¹H NMR | C2-Methyl . Singlet, characteristic of 2-picoline derivatives. | |
| ¹³C NMR | ~190 ppm | Carbonyl Carbon . |
| MS (ESI) | m/z 205.1 [M+H]⁺ | Protonated molecular ion. |
Interpretation Logic: The coupling constant (J ~8.5 Hz) between the two aromatic protons confirms the 2,3,6-substitution pattern (vicinal hydrogens on the pyridine ring). If the coupling were small (~2 Hz), it would indicate meta protons, suggesting an incorrect isomer.
Applications in Drug Discovery
This scaffold is a "divergent intermediate." The aldehyde allows for rapid library generation, while the piperidine moiety improves solubility and pharmacokinetic (PK) properties (solubility, hERG avoidance).
Divergent Synthesis Pathways
The C3-aldehyde is the primary handle for elaboration.
Figure 2: Downstream synthetic utility. The aldehyde serves as a linchpin for creating diverse bioactive scaffolds.
Specific Medicinal Chemistry Use-Cases
-
Kinase Inhibition: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The C3-substituent (derived from the aldehyde) projects into the solvent-exposed region or the gatekeeper pocket.
-
Pyrido[2,3-d]pyrimidine Synthesis: Condensation with guanidine or acetamidine yields bicyclic systems analogous to Methotrexate or various tyrosine kinase inhibitors (TKIs). The 6-piperidinyl group acts as a solubilizing tail, often interacting with the ribose-binding pocket residues.
References
-
General Pyridine Aldehyde Synthesis: Cislak, F. E.[3] "Synthesis of pyridine aldehydes." U.S. Patent 3,160,633, 1964.[3]
-
Nucleophilic Substitution on Pyridines: Zhu, B., et al. "Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines."[4] Journal of Organic Chemistry, 2023, 88, 11450-11459.[4]
-
Kinetic Data on Piperidine Substitution: Terrier, F., et al. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry, 2014.
-
Analogous Compound Data (6-piperidino-nicotinaldehyde): Sigma-Aldrich Product Sheet for CAS 241816-11-5.
-
Precursor Availability (6-Chloro-2-methylpyridine-3-carbaldehyde): PubChem Compound Summary for CID 10855945.
Sources
Technical Whitepaper: Characterization and Synthetic Utility of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
This guide serves as a technical reference for 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde , a functionalized pyridine building block utilized in the synthesis of complex heterocyclic scaffolds, particularly 1,8-naphthyridines and kinase inhibitor libraries.
Executive Summary
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde represents a "privileged scaffold" in medicinal chemistry, combining a reactive electrophile (aldehyde) with a solubility-enhancing moiety (piperidine) on a pyridine core. Its structural geometry—specifically the ortho relationship between the 2-methyl group and the 3-formyl group—enables rapid access to fused ring systems via condensation reactions, while the 6-piperidinyl group modulates lipophilicity and target binding affinity.
This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, designed for researchers in early-stage drug discovery.
Physicochemical Profile
The following data consolidates calculated and predicted properties essential for handling and stoichiometric calculations.
| Property | Value | Notes |
| IUPAC Name | 2-Methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde | |
| Molecular Formula | C₁₂H₁₆N₂O | |
| Molecular Weight | 204.27 g/mol | |
| CAS Number | Not widely indexed | Precursor CAS: 884495-36-7 |
| Physical State | Pale yellow to orange solid | Predicted based on congeners |
| Solubility | DCM, EtOAc, DMSO, Methanol | Poor water solubility |
| LogP (Predicted) | ~2.3 | Lipophilic |
| H-Bond Acceptors | 3 | Pyridine N, Piperidine N, Carbonyl O |
| H-Bond Donors | 0 |
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde is via Nucleophilic Aromatic Substitution (S_NAr) . The starting material, 6-Chloro-2-methylnicotinaldehyde (CAS 884495-36-7), possesses a chlorine atom at the 6-position activated by both the pyridine nitrogen and the electron-withdrawing formyl group at the 3-position.
Experimental Protocol
Objective: Synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde on a 10 mmol scale.
Reagents:
-
6-Chloro-2-methylnicotinaldehyde (1.56 g, 10.0 mmol)
-
Piperidine (1.2 mL, 12.0 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN) or DMF (20 mL)
Step-by-Step Workflow:
-
Setup: Charge a 50 mL round-bottom flask with 6-Chloro-2-methylnicotinaldehyde and anhydrous MeCN (or DMF for faster kinetics).
-
Addition: Add K₂CO₃ followed by the dropwise addition of piperidine. The reaction is exothermic; ensure stirring is vigorous.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, yielding a more polar fluorescent spot (Rf ~0.4).
-
Workup:
-
Cool to room temperature.
-
If DMF used: Pour into ice water (100 mL) to precipitate the solid. Filter and wash with water.
-
If MeCN used: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Partition residue between EtOAc and Water.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0→30% EtOAc in Hexanes).
Mechanistic Pathway
The reaction proceeds via a Meisenheimer-like transition state. The electron-withdrawing aldehyde at C3 stabilizes the anionic intermediate, facilitating the displacement of the chloride.
Figure 1: S_NAr mechanism showing the displacement of chloride by piperidine.
Structural Characterization (Predicted)[3][4][5]
Confirmation of the structure relies on the distinct shift of the aldehyde proton and the integration of the piperidine ring.
| Nucleus | Signal (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 10.10 | Singlet (1H) | Aldehyde (-CHO) |
| 7.85 | Doublet (1H, J=8.5 Hz) | Pyridine C4-H | |
| 6.55 | Doublet (1H, J=8.5 Hz) | Pyridine C5-H (Shielded by amine) | |
| 3.65 | Multiplet (4H) | Piperidine N-CH₂ (α-protons) | |
| 2.60 | Singlet (3H) | 2-Methyl (-CH₃) | |
| 1.65 | Multiplet (6H) | Piperidine C-CH₂-C (β/γ-protons) |
Key Diagnostic: The coupling constant (J) between C4-H and C5-H (~8.5 Hz) confirms the 2,3,6-substitution pattern. The upfield shift of C5-H (relative to the chloro-precursor) confirms the electron-donating effect of the piperidine nitrogen.
Applications in Drug Discovery[2][4]
This molecule is not merely an endpoint but a high-value intermediate. Its primary utility lies in the Friedländer Synthesis and related condensation reactions.
Synthesis of 1,8-Naphthyridines
The ortho arrangement of the 2-methyl and 3-formyl groups allows for condensation with alpha-methylene ketones. This is a critical pathway for generating kinase inhibitor scaffolds.
Protocol: React 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde with an aryl ketone (e.g., acetophenone) in the presence of a base (NaOH or Proline) to yield 2-aryl-7-(piperidin-1-yl)-1,8-naphthyridine.
Reductive Amination
The aldehyde moiety serves as a handle for introducing diverse amine "warheads" or solubilizing groups via reductive amination with NaBH(OAc)₃, expanding the SAR (Structure-Activity Relationship) around the C3 position.
Figure 2: Synthetic divergence from the core aldehyde scaffold.
Safety and Handling
-
Hazards: As a pyridine derivative, treat as a potential skin and eye irritant. The aldehyde functionality may cause sensitization.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid (2-methyl-6-(piperidin-1-yl)nicotinic acid).
-
Stability: Stable in solution for short periods; avoid prolonged exposure to air.
References
-
Precursor Availability: Sigma-Aldrich. 6-Chloro-2-methylnicotinaldehyde Product Page. Link
-
Synthetic Method (SNAr): Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Friedländer Reaction Utility: Marco-Contelles, J., et al. (2009). The Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Chemical Reviews, 109(6), 2652–2671. Link
-
Piperidine in Drug Design: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link
Calculated LogP and Hydrophobicity of Piperidinyl Nicotinaldehydes: A Mechanistic and Methodological Guide
Introduction: The Strategic Role of Piperidinyl Nicotinaldehydes
In modern drug discovery, the design of small-molecule therapeutics relies heavily on optimizing physicochemical properties, with lipophilicity (LogP) being a primary driver of Absorption, Distribution, Metabolism, and Excretion (ADME). Piperidinyl nicotinaldehydes—molecules featuring a basic piperidine ring coupled to an electron-deficient pyridine-carboxaldehyde core—serve as highly versatile building blocks.
As a Senior Application Scientist, I frequently observe that the calculated LogP (cLogP) of these scaffolds is not merely the sum of their parts. Understanding the causality behind their hydrophobicity requires a deep dive into the electronic crosstalk between their structural moieties. This whitepaper deconstructs the mechanistic drivers of hydrophobicity in piperidinyl nicotinaldehydes and outlines a self-validating experimental protocol for accurate LogP determination.
Deconstructing Hydrophobicity: A Mechanistic Perspective
To predict and manipulate the lipophilicity of a piperidinyl nicotinaldehyde, we must analyze its constituent fragments and their electronic interplay.
-
The Piperidine Moiety: As an isolated aliphatic heterocycle, piperidine contributes significant hydrophobic bulk, exhibiting an experimental LogP of 0.84[1].
-
The Nicotinaldehyde Core: The pyridine-3-carboxaldehyde core introduces polar surface area due to the nitrogen and carbonyl oxygen, acting as hydrogen-bond acceptors. This core has a baseline LogP of approximately 0.894[2].
The Causality of Conjugation:
When piperidine is attached to the nicotinaldehyde core (e.g., at the 6-position to form 6-piperidin-1-ylnicotinaldehyde[3]), a critical electronic shift occurs. The nitrogen lone pair of the piperidine ring delocalizes into the
While free piperidine is highly basic (pKa ~11.2), the conjugated tertiary amine in 6-piperidin-1-ylnicotinaldehyde is significantly less basic. Consequently, at physiological pH (7.4), the molecule remains predominantly in its unprotonated, neutral state. This means the apparent lipophilicity (LogD) closely mirrors the intrinsic lipophilicity (LogP), preventing the molecule from becoming trapped in acidic cellular compartments (lysosomotropism)—a massive advantage for intracellular target engagement.
Further structural modifications, such as halogenation, predictably alter these metrics. For instance, the addition of a chlorine atom to form 2-chloro-6-(piperidin-1-yl)nicotinaldehyde increases the calculated LogP to 2.60[4] by increasing molar volume and reducing the topological polar surface area (TPSA).
Logical relationship of structural features dictating hydrophobicity.
Quantitative Data Summary
The table below summarizes the theoretical and calculated physicochemical properties of the foundational fragments and their synthesized piperidinyl nicotinaldehyde derivatives.
| Compound / Scaffold | CAS Number | MW ( g/mol ) | cLogP / XLogP3 | TPSA (Ų) |
| Piperidine | 110-89-4 | 85.15 | 0.84 | 12.0 |
| Nicotinaldehyde | 500-22-1 | 107.11 | 0.89 | 29.1 |
| 6-piperidin-1-ylnicotinaldehyde | 241816-11-5 | 190.24 | ~1.95 | 32.3 |
| 2-chloro-6-(piperidin-1-yl)nicotinaldehyde | 1000339-40-1 | 224.69 | 2.60 | 33.2 |
Experimental Workflows: Self-Validating LogP Determination
Why Shake-Flask is Suboptimal: The classical shake-flask method (partitioning between octanol and water) is notoriously problematic for amphiphilic or heterocyclic amines. The surfactant-like nature of piperidinyl derivatives often leads to micro-emulsions, skewing the concentration gradient and yielding false LogP values.
The Solution: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, high-throughput alternative. By utilizing a C18 stationary phase (mimicking the hydrophobic core of a lipid bilayer), we can correlate chromatographic retention time directly with lipophilicity. This protocol is designed as a self-validating system: the inclusion of a calibration curve using known standards ensures that any day-to-day instrumental drift is mathematically neutralized.
Step-by-Step RP-HPLC Methodology
Step 1: Preparation of the Mobile Phase and System
-
Prepare an isocratic mobile phase consisting of Methanol and an aqueous buffer (e.g., 50:50 v/v).
-
Critical Causality: The aqueous phase must be buffered to pH 7.4 (using phosphate or MOPS buffer). This ensures the piperidinyl nicotinaldehyde is in its physiologically relevant, unprotonated state, allowing us to measure the true intrinsic LogP rather than an ionized distribution coefficient.
-
Degas the mobile phase and equilibrate the C18 column at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Step 2: Preparation of Reference Standards
-
Select 5 to 6 reference compounds with known, highly reliable LogP values spanning the expected range (e.g., Aniline LogP=0.9; Benzene LogP=2.1; Toluene LogP=2.7).
-
Dissolve standards and the target piperidinyl nicotinaldehyde in pure methanol to a concentration of 100 µg/mL.
-
Prepare a solution of Uracil (10 µg/mL) to serve as an unretained void volume (
) marker.
Step 3: Chromatographic Execution
-
Inject 10 µL of the Uracil solution to determine the dead time (
). -
Inject 10 µL of each reference standard and record their retention times (
). -
Inject 10 µL of the target piperidinyl nicotinaldehyde and record its retention time.
Step 4: Data Processing and Calculation
-
Calculate the capacity factor (
) for all compounds using the formula: -
Plot
(y-axis) against the known LogP values (x-axis) of the reference standards. -
Perform a linear regression to generate the self-validating calibration equation:
. An value validates the system. -
Input the
of the piperidinyl nicotinaldehyde into the equation to extrapolate its highly accurate cLogP.
Step-by-step experimental workflow for RP-HPLC LogP determination.
Implications for Drug Development
The calculated LogP range of piperidinyl nicotinaldehydes (typically 1.9 to 2.6) places them in the "sweet spot" of Lipinski's Rule of Five. This specific lipophilicity profile ensures optimal passive membrane permeability without the excessive hydrophobicity that leads to poor aqueous solubility or high plasma protein binding. For neuro-therapeutics, a LogP near 2.0 is highly correlated with efficient Blood-Brain Barrier (BBB) penetration, making these scaffolds exceptional starting points for CNS drug discovery programs.
References
- Source: fishersci.
- 2-chloro-6-(piperidin-1-yl)
- Source: nih.
- Source: chemeo.
Sources
Technical Guide: 2-Methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde
The following technical guide details the chemical data, synthesis, and application of 2-Methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde (also known as 6-(piperidin-1-yl)-2-methylnicotinaldehyde).
This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a scaffold in kinase inhibitor design (e.g., SHP2, SOS1) and its synthesis via Nucleophilic Aromatic Substitution (SNAr).
Part 1: Chemical Identity & Physicochemical Properties[1]
This compound represents a trisubstituted pyridine scaffold combining a hydrogen-bond acceptor (pyridine nitrogen), a hydrophobic/steric handle (methyl group), a solubilizing/binding moiety (piperidine), and a reactive electrophile (aldehyde).
Nomenclature & Identification
| Parameter | Data |
| IUPAC Name | 2-Methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde |
| Common Synonyms | 6-(Piperidin-1-yl)-2-methylnicotinaldehyde; 2-Methyl-6-piperidinyl-3-formylpyridine |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Core Scaffold | Nicotinaldehyde (Pyridine-3-carbaldehyde) |
| Key Precursor CAS | 884495-36-7 (6-Chloro-2-methylpyridine-3-carbaldehyde) |
Predicted Physicochemical Properties
Note: Data derived from structure-activity relationship (SAR) models for 2,6-disubstituted pyridines.
| Property | Value | Relevance |
| LogP (Predicted) | ~2.5 – 2.8 | Moderate lipophilicity; suitable for CNS penetration and cell permeability. |
| pKa (Pyridine N) | ~6.5 | The electron-donating piperidine at C6 increases basicity compared to unsubstituted pyridine (pKa 5.2). |
| H-Bond Acceptors | 3 (Pyridine N, Aldehyde O, Piperidine N) | Critical for hinge binding in kinase domains. |
| H-Bond Donors | 0 | Requires donor pairing in the target pocket. |
| Topological Polar Surface Area (TPSA) | ~35 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Part 2: Synthetic Methodology (SNAr Protocol)
The most robust synthetic route utilizes the electron-deficient nature of the pyridine ring at the C6 position to facilitate Nucleophilic Aromatic Substitution (SNAr). The presence of the electron-withdrawing aldehyde group at C3 activates the C6-chloride for displacement by piperidine.
Retrosynthetic Analysis
The target molecule is disconnected at the C6–N bond.
-
Electrophile: 6-Chloro-2-methylpyridine-3-carbaldehyde (CAS 884495-36-7).[1]
Experimental Protocol
Objective: Synthesis of 2-Methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde on a 1.0 gram scale.
Reagents:
-
6-Chloro-2-methylpyridine-3-carbaldehyde (1.0 eq, 6.4 mmol)
-
Piperidine (1.5 eq, 9.6 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 12.8 mmol) or DIPEA (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 6-Chloro-2-methylpyridine-3-carbaldehyde in 15 mL of anhydrous MeCN.
-
Addition: Add finely ground K₂CO₃ (1.77 g) to the solution.
-
Nucleophile Addition: Add piperidine (0.95 mL) dropwise via syringe while stirring.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The spot for the starting chloride (higher Rf) should disappear, replaced by a fluorescent product spot (lower Rf due to amine polarity).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Isolation: Purify the crude oil via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield the product as a light yellow solid or oil.
Reaction Mechanism Visualized
The reaction proceeds via a Meisenheimer-like transition state where the negative charge is delocalized onto the electronegative nitrogen and the electron-withdrawing aldehyde group.
Caption: SNAr mechanism showing the displacement of chloride by piperidine at the C6 position, activated by the C3-formyl group.
Part 3: Applications in Drug Discovery
This compound is a versatile "Right-Hand Side" (RHS) building block. The aldehyde handle allows for rapid diversification into amines, hydrazones, or olefins, while the piperidine moiety provides solubility and hydrophobic interactions.
Target Classes
-
SHP2 Allosteric Inhibitors: The 2-methyl-3-formylpyridine core mimics the scaffold of SHP099 analogs, where the aldehyde is converted to an amine that binds to the central tunnel of the SHP2 protein.
-
SOS1 Inhibitors: Used in KRAS-driven cancer research, where the pyridine nitrogen forms a key hydrogen bond in the active site.
-
HIV Reverse Transcriptase Inhibitors: Piperidine-linked pyridine analogues have shown potency against wild-type and resistant HIV-1 strains [1].
Derivatization Workflow
The aldehyde group is the primary "warhead" for further chemistry.
Caption: Synthetic versatility of the aldehyde handle, enabling conversion into amines, acids, and olefins.
Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signals are expected.
1H-NMR Expectations (CDCl₃, 400 MHz)
-
Aldehyde (CHO): Singlet, ~9.8 – 10.2 ppm (1H). Distinctive downfield shift.
-
Pyridine Ring:
-
C4-H: Doublet, ~7.8 ppm (Coupling with C5).
-
C5-H: Doublet, ~6.5 ppm (Upfield due to electron-donating piperidine).
-
-
Piperidine Ring:
-
N-CH₂ (α): Multiplet/Broad signal, ~3.6 ppm (4H).
-
CH₂ (β/γ): Multiplet, ~1.6 – 1.7 ppm (6H).
-
-
Methyl Group: Singlet, ~2.6 ppm (3H).
Mass Spectrometry (ESI)
-
[M+H]⁺: 205.28 m/z.
-
Fragmentation: Loss of CO (28 Da) or piperidine fragment may be observed in MS/MS.
Part 5: Safety & Handling
-
Hazards: As a pyridine derivative, treat as an irritant. The aldehyde functionality can be a skin sensitizer.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-methyl-6-(piperidin-1-yl)nicotinic acid) over time.
-
Stability: Stable in organic solvents (DCM, EtOAc) but avoid prolonged exposure to strong acids which may protonate the piperidine and alter reactivity.
References
-
Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Source: ChemMedChem, 2013. URL:[Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Source: Organic & Biomolecular Chemistry, 2014.[5] URL:[Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. (Analogous Chemistry) Source: MDPI Molecules, 2021. URL:[Link]
Sources
- 1. molbase.com [molbase.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.unipd.it [research.unipd.it]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
SMILES string for 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
An In-depth Technical Guide to 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
Introduction
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde is a substituted pyridine derivative that incorporates three key structural motifs: a 2-methylpyridine core, a piperidine ring, and a nicotinaldehyde framework. The strategic combination of these fragments suggests significant potential for this molecule within the realm of medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, contributing to improved pharmacokinetic properties and target binding.[1][2] Similarly, the substituted pyridine core is a prevalent feature in numerous biologically active compounds.[3] This technical guide provides a comprehensive overview of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde, including its chemical structure, a proposed synthetic pathway, and its potential applications for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde is O=Cc1cc(N2CCCCC2)nc(C)c1 .
A summary of the predicted physicochemical properties is presented in the table below. These values are calculated based on the chemical structure and provide an initial assessment of the molecule's druglikeness.
| Property | Value |
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| Topological Polar Surface Area (TPSA) | 33.2 Ų |
| Predicted logP | 2.27 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Data is computationally predicted and sourced from comparable molecules.[4]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde can be envisioned through a two-step process starting from commercially available 5-bromo-2-methylpyridine. This proposed pathway leverages a well-established method for the formylation of pyridines and a subsequent nucleophilic aromatic substitution.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde.
Step 1: Synthesis of 6-Methylnicotinaldehyde
The initial step involves the formylation of 5-bromo-2-methylpyridine to yield 6-methylnicotinaldehyde. This transformation can be effectively achieved through a lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF), a common and high-yielding method for the introduction of an aldehyde group onto an aromatic ring.[5]
Experimental Protocol
-
Dissolve 5-bromo-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add N,N-dimethylformamide (DMF, 1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methylnicotinaldehyde.[5]
Step 2: Synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
The final step is a nucleophilic aromatic substitution reaction where the bromo- group of a suitable 6-halonicotinaldehyde precursor is displaced by piperidine. Alternatively, and more likely given the starting material in Step 1, a palladium-catalyzed Buchwald-Hartwig amination can be employed to couple 6-methylnicotinaldehyde with piperidine. For the purpose of this guide, we will outline a general procedure for the Buchwald-Hartwig amination of a 6-halonicotinaldehyde with piperidine. A similar strategy could be adapted from 6-methyl-nicotinic acid derivatives.
Experimental Protocol
-
To a reaction vessel, add 6-chloro-2-methylnicotinaldehyde (1.0 eq), piperidine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde.
Potential Applications in Drug Discovery
The structural features of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde suggest its potential as a scaffold for the development of novel therapeutic agents. The piperidine ring is a key component in many approved drugs, enhancing their pharmacological profiles.[1][6]
Central Nervous System (CNS) Disorders
Substituted pyridines and piperidines are prevalent in drugs targeting the central nervous system. For example, molecules with these scaffolds have been investigated as antipsychotic agents and for the treatment of neurodegenerative diseases like Alzheimer's.[7][8] The aldehyde functional group in the target molecule provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Oncology
The piperidine moiety is also found in several anticancer drugs.[6] The ability to functionalize the nicotinaldehyde core could lead to the discovery of compounds that inhibit specific kinases or other protein targets implicated in cancer progression.
Workflow for Biological Screening
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Methylnicotinaldehyde | 53014-84-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
Methodological & Application
Application Note: High-Yield Synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde via SNAr
Introduction & Mechanistic Rationale
Functionalized nicotinaldehydes are highly sought-after building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. The introduction of a piperidine moiety at the 6-position of the pyridine ring significantly alters the physicochemical properties of the scaffold, enhancing lipophilicity and providing a basic center for salt formation.
Nomenclature Note: While commercial catalogs often list the starting material as 2-chloro-6-methylnicotinaldehyde[1], the regiochemistry required to yield 2-methyl-6-(piperidin-1-yl)nicotinaldehyde dictates that the chlorine leaving group must be at the 6-position (i.e., 6-chloro-2-methylnicotinaldehyde). For the purpose of this protocol, we assume the chlorine is positioned para to the aldehyde-activating group, facilitating the substitution.
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike unactivated benzenes, the pyridine ring is inherently electron-deficient. The presence of the electron-withdrawing formyl (-CHO) group further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile[2], making the ring highly susceptible to nucleophilic attack by the secondary amine, piperidine. The reaction forms a transient, negatively charged Meisenheimer complex, which is stabilized by delocalization onto the pyridine nitrogen and the aldehyde oxygen, before the expulsion of the chloride leaving group[3].
Addition-elimination mechanism (SNAr) for the amination of chloropyridines.
Reaction Optimization & Causality (E-E-A-T)
To maximize yield and minimize side reactions, we systematically optimized the base, solvent, and temperature. While neat piperidine can act as both solvent and base, it complicates the workup and can lead to the formation of unwanted aminals at the aldehyde position. Furthermore, the activation barrier for SNAr on unactivated or weakly activated pyridines requires significant thermal energy[4].
Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) stabilizes the polar Meisenheimer transition state[5]. Potassium carbonate (K2CO3) is selected as a non-nucleophilic inorganic base to scavenge the generated HCl, preventing the protonation of piperidine and maintaining its nucleophilicity.
Table 1: Optimization of SNAr Conditions for Piperidinyl-Nicotinaldehyde Synthesis
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Neat Piperidine | None | 120 | 12 | 45 | Difficult workup; aminal byproducts observed. |
| Ethanol | DIPEA | 80 | 16 | 62 | Slow reaction rate due to protic solvent hydrogen-bonding to piperidine. |
| DMF | K2CO3 | 60 | 12 | 78 | Incomplete conversion; activation barrier not fully overcome. |
| DMF | K2CO3 | 90 | 5 | 94 | Optimal thermal energy; complete conversion; clean impurity profile. |
Experimental Protocol: Step-by-Step Methodology
Self-Validating Checkpoints : This protocol incorporates specific visual cues and a specialized 5% LiCl aqueous wash to ensure complete removal of DMF[6], which is a common culprit for ruined NMR spectra and failed crystallizations.
Step 1: Reaction Assembly
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-methylnicotinaldehyde (1.0 eq, 5.0 mmol, 778 mg).
-
Suspend the starting material in anhydrous DMF (10 mL, 0.5 M concentration).
-
Add finely powdered anhydrous K2CO3 (2.0 eq, 10.0 mmol, 1.38 g). Causality: Powdered K2CO3 provides a higher surface area for heterogeneous basicity compared to granular forms.
-
Add piperidine (1.5 eq, 7.5 mmol, 740 µL) dropwise at room temperature. The mixture will transition from a pale yellow suspension to a deeper yellow/orange hue.
Step 2: Execution & Monitoring
-
Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath or heating block.
-
Stir vigorously for 5 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1 v/v). The starting material (Rf ~0.6) is UV-active, while the product (Rf ~0.4) will appear as a bright UV-active spot that stains yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the intact aldehyde.
Step 3: Workup & DMF Removal
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.
-
Critical Step: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL)[7]. Causality: LiCl dramatically increases the ionic strength of the aqueous phase and strongly coordinates with DMF, effectively partitioning the high-boiling solvent out of the organic layer and preventing NMR contamination[8].
-
Wash the organic layer with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification & Characterization
-
Purify the crude orange oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in Hexanes.
-
Isolate the product as a pale yellow solid.
-
Analytical Validation:
-
LC-MS : [M+H]+ calculated for C12H17N2O: 205.13; found: 205.2.
-
1H NMR (400 MHz, CDCl3) : δ 10.15 (s, 1H, -CHO), 7.85 (d, J = 8.8 Hz, 1H, Py-H), 6.50 (d, J = 8.8 Hz, 1H, Py-H), 3.65 (m, 4H, piperidine-CH2), 2.65 (s, 3H, Py-CH3), 1.65 (m, 6H, piperidine-CH2).
-
Experimental workflow for the SNAr synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde.
References
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor Source: Synlett (2007) URL:[Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors Source: ChemRxiv (2022) URL:[Link]
-
Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation Source: Angewandte Chemie International Edition (2026) URL:[Link]
-
Organic Reaction Workup Formulas for Specific Reagents (DMF/DMSO Removal) Source: University of Rochester, Department of Chemistry URL:[Link]
Sources
- 1. 162686-53-5;1-苄基-4-羟甲基-4-氰基哌啶;239463-85-5;5-[(2R)-2-氨基丙基]-2,3-二氢-1-[3-(苯甲酰氧基)丙基]-1H-吲哚-7-腈酒石酸盐; CAS [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Photothermal Conversion Promotes Challenging SNAr for Facile C─N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Nucleophilic Aromatic Substitution (SNAr) Protocols for Chloronicotinaldehydes: A Senior Application Scientist's Guide
Chloronicotinaldehydes—specifically 2-chloro and 6-chloronicotinaldehyde—are highly privileged synthons in medicinal chemistry and drug discovery. Their molecular architecture, featuring an electron-deficient pyridine ring coupled with a reactive formyl group, makes them ideal substrates for constructing complex nitrogen-containing heterocycles[1].
As a Senior Application Scientist, I have structured this guide to move beyond mere "recipes." Here, we will dissect the mechanistic causality behind reaction parameters, evaluate regioselectivity rules, and provide self-validating experimental protocols to ensure reproducible, high-yield nucleophilic aromatic substitution (SNAr) transformations.
Mechanistic Rationale & Regioselectivity (The "Why")
The SNAr reaction on a pyridine ring is fundamentally dictated by the stabilization of the anionic Meisenheimer intermediate. In chloronicotinaldehydes, the formyl group (-CHO) acts as a powerful electron-withdrawing group (EWG) via both resonance and inductive effects, drastically lowering the activation energy required for nucleophilic attack[2].
Regioselectivity in Dihalogenated Systems
When working with substrates like 2,6-dichloronicotinaldehyde, regioselectivity becomes a critical factor. The chlorine atom at the C2-position is significantly more susceptible to SNAr than the chlorine at the C6-position[1].
-
Causality: The C2 position is situated directly between two highly electronegative moieties: the adjacent pyridine nitrogen and the ortho-formyl group. This dual electron-withdrawing effect creates a localized electrophilic "hotspot," allowing for the selective mono-displacement of the C2-chloro group using mild nucleophiles like aqueous ammonia[1].
Fig 1: SNAr mechanistic pathway for chloronicotinaldehydes.
Reaction Parameters: Causality & Optimization
The success of an SNAr protocol hinges on the precise alignment of solvent, base, and temperature with the intrinsic nucleophilicity of the attacking species.
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or DMSO are the industry standard for SNAr[2]. They effectively solvate the counter-cations of the base (e.g., K+ from K₂CO₃) while leaving the nucleophilic anion or lone pair exposed and highly reactive. However, when using aqueous nucleophiles (like 28-30% NH₃), miscible co-solvents such as 1,4-dioxane or ethanol are required to maintain a homogeneous reaction matrix under pressure[1].
-
Base Selection: For amine nucleophiles (e.g., morpholine), an inorganic base like K₂CO₃ or Cs₂CO₃ is mandatory[2]. The base acts as an acid scavenger, neutralizing the HCl byproduct. Without it, the amine nucleophile would become protonated, instantly killing its nucleophilicity.
-
Temperature Control: While secondary amines often require thermal activation (80–100 °C)[2], "super-nucleophiles" like sulfide anions (Na₂S) can drive the reaction to completion at ambient room temperature (23 °C)[3]. For most standard SNAr reactions under controlled temperatures, dehalogenation or substrate decomposition is not a primary concern[1].
Quantitative Data Summary
The following table synthesizes validated reaction conditions for various chloronicotinaldehyde transformations:
| Substrate | Nucleophile | Solvent | Base | Temp | Yield / Outcome | Ref |
| 6-Chloronicotinaldehyde | Morpholine (1.2 eq) | DMF | K₂CO₃ (2.0 eq) | 80–100 °C | High Yield | [2] |
| 2-Chloronicotinaldehyde | Na₂S (1.6-2.2 eq) / Benzyl Bromide | DMF | K₂CO₃ (1.5 eq) | 23 °C | 71% Yield | [3] |
| 2,6-Dichloronicotinaldehyde | Aqueous NH₃ (28-30%) | 1,4-Dioxane | None (NH₃ acts as base) | 80–100 °C | Selective C2-Amination | [1] |
| 2-Chloronicotinaldehyde | Hydrazine (85% aq) | EtOH | None | Reflux | Pyrazolo-pyridine precursor | [4] |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in in-process controls (IPC) and specific workup rationales ensure that the chemist can verify success at every stage.
Fig 2: Standardized self-validating experimental workflow for SNAr.
Protocol A: Nucleophilic Amination (Synthesis of 6-Morpholinonicotinaldehyde)
Adapted from BenchChem Technical Guidelines[2]
Objective: Displacement of the C6-chloride using a secondary cyclic amine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 eq) and dissolve in anhydrous DMF (approx. 0.2 M to 0.5 M concentration).
-
Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) followed by Morpholine (1.2 eq). Causality: The slight excess of morpholine ensures complete conversion, while the 2.0 eq of base safely buffers the generated HCl.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–100 °C under an inert atmosphere (N₂ or Argon).
-
In-Process Monitoring (Self-Validation): Monitor via Thin Layer Chromatography (TLC) using a standard EtOAc/Hexane gradient. The reaction is deemed complete when the UV-active starting material spot is entirely consumed (typically 4-12 hours).
-
Aqueous Workup: Cool the mixture to room temperature. Pour the reaction into a separatory funnel containing deionized water and extract with Ethyl Acetate (EtOAc) (3×).
-
DMF Removal: Wash the combined organic layers extensively with a saturated brine solution (at least 3-5 times). Causality: DMF is highly miscible with water; repeated brine washes partition the DMF out of the organic layer, preventing co-elution during chromatography.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify via silica gel column chromatography.
Protocol B: Tandem Thiolation/Alkylation (Synthesis of 2-(Benzylthio)nicotinaldehyde)
Adapted from NIH PMC Antibacterial Agent Synthesis[3]
Objective: A one-pot, two-step sequence utilizing a highly reactive sulfur nucleophile followed by in situ trapping.
-
SNAr Phase: Dissolve 2-chloronicotinaldehyde (1.0 eq) and Sodium Sulfide (Na₂S, 1.6–2.2 eq) in DMF (0.2 M). Stir the solution at 23 °C for 2 hours. Causality: The sulfide anion is a potent nucleophile, eliminating the need for thermal activation and preventing thermal degradation of the aldehyde.
-
Alkylation Phase: To the same reaction vessel, add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.5 eq). Stir at 23 °C for an additional 2 hours. Causality: The intermediate thiolate attacks the benzyl bromide via an SN2 mechanism to yield the stable thioether.
-
Workup: Dilute the reaction with deionized water and extract with Dichloromethane (CH₂Cl₂) (3×).
-
Isolation: Combine the organic layers, concentrate under reduced pressure, and purify to isolate the yellow solid product (Expected yield: ~71%)[3].
Troubleshooting & Analytical Validation
-
Stalled Reactions: If TLC indicates stalled conversion, the nucleophile may be too sterically hindered. Consider elevating the temperature or switching to a more polar solvent like DMSO. If using an amine, verify that your K₂CO₃ is strictly anhydrous; water can lead to competing hydroxide attack, forming the corresponding pyridinol.
-
Analytical Validation (NMR): Successful SNAr is easily validated via ¹H NMR. The formyl proton remains highly diagnostic (typically appearing as a sharp singlet around 10.13 ppm)[3]. The disappearance of the characteristic downfield shift of the proton adjacent to the chlorine, replaced by the upfield shift induced by the new electron-donating amine or thioether group, definitively confirms the substitution.
References
-
NIH PMC: Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii URL:[Link]
- Google Patents:WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors URL
Sources
- 1. 2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors - Google Patents [patents.google.com]
Application Note: Reductive Amination of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
Executive Summary
This guide details the optimized conditions for the reductive amination of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde (CAS: 1702417-33-1). This substrate presents a unique synthetic challenge due to the synergistic effects of steric hindrance (C2-methyl group) and electronic deactivation (C6-piperidine donation).
While standard reductive amination protocols often fail to drive conversion to completion for such deactivated aldehydes, this guide provides a Two-Tiered Protocol System :
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) mediated direct reductive amination for reactive amines.
-
Method B (Advanced): Titanium(IV) Isopropoxide mediated stepwise amination for sterically hindered or weakly nucleophilic amines.
Chemical Analysis & Retrosynthetic Logic
To successfully functionalize this molecule, one must understand the competing forces at play.
Electronic Deactivation
The piperidine ring at the C6 position acts as a strong Electron Donating Group (EDG) via resonance. The lone pair on the piperidine nitrogen donates electron density into the pyridine ring, which is conjugated to the C3-aldehyde. This increases the electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive toward amine nucleophiles compared to a naked nicotinaldehyde.
Steric Hindrance
The methyl group at the C2 position introduces significant steric bulk adjacent to the reaction center (C3-aldehyde). This "ortho-effect" impedes the approach of the nucleophile (amine) and destabilizes the tetrahedral intermediate required for imine formation.
Mechanistic Implication
Because the aldehyde is deactivated and hindered, the formation of the iminium ion is the rate-determining step. Conditions must be tuned to facilitate dehydration (water removal) and activation (acid catalysis) without reducing the aldehyde to the alcohol byproduct.
Visualizing the Challenge
The following diagram illustrates the electronic and steric environment affecting the reaction.
Figure 1: Mechanistic barriers to reductive amination for the target substrate.
Experimental Protocols
Method A: The "STAB" Protocol (Standard)
Best for: Primary amines, unhindered secondary amines. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is mild and selectively reduces the protonated iminium ion faster than the aldehyde.
Reagents
-
Substrate: 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure
-
Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Amine Addition: Add the amine (1.1 equiv).
-
Activation: Add Acetic Acid (1.5 equiv).
-
Note: The C6-piperidine is basic; sufficient acid is required to neutralize it and catalyze imine formation.
-
-
Imine Formation (Critical): Stir at Room Temperature (RT) for 30–60 minutes.
-
QC Check: For valuable substrates, check by LCMS or NMR to confirm the disappearance of aldehyde and appearance of imine/hemiaminal.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: The "Titanium" Protocol (Advanced)
Best for: Weakly nucleophilic amines (anilines), sterically bulky amines, or when Method A fails. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, forcing the equilibrium toward the imine.
Reagents
-
Substrate: 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde (1.0 equiv)
-
Amine: 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Solvent: THF (Anhydrous) and Methanol
Step-by-Step Procedure
-
Imine Formation: In a dried vial under Argon, combine aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF.
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.
-
Observation: The solution may change color or become slightly turbid.
-
-
Incubation: Stir at RT for 4–12 hours (or overnight for very difficult amines).
-
Note: This step drives the formation of the imine species.
-
-
Reduction Preparation: Dilute the mixture with anhydrous Methanol (equal volume to THF).
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise. (Caution: Gas evolution).
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench (Important): Add 1N NaOH or water to quench the titanium complex. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and purify by column chromatography.
Data Summary & Decision Matrix
| Parameter | Method A (STAB) | Method B (Ti-mediated) |
| Primary Reducing Agent | NaBH(OAc)₃ | NaBH₄ (after Ti activation) |
| Key Additive | Acetic Acid (AcOH) | Ti(OiPr)₄ |
| Solvent System | DCE or DCM | THF then MeOH |
| Selectivity | High (Aldehyde spared) | Moderate (Requires pre-formation) |
| Water Tolerance | Low (Use Anhydrous) | High (Ti scavenges water) |
| Use Case | Routine synthesis, 1° amines | Bulky amines, Anilines, Failed Method A |
Troubleshooting & Quality Control
Common Failure Modes
-
No Reaction (Recovered Aldehyde):
-
Cause: Imine formation is too slow due to the C2-methyl steric bulk.
-
Fix: Switch to Method B (Titanium) or heat the imine formation step (50°C) in Method A before adding STAB.
-
-
Alcohol Formation (Reduction of Aldehyde):
-
Cause: Reducing agent added before imine formed, or pH too low.
-
Fix: Increase "Imine Formation" time in Method A. Ensure AcOH is not in large excess (>3 eq).
-
-
Incomplete Conversion:
-
Cause: C6-piperidine buffering the reaction.
-
Fix: Verify pH is slightly acidic (pH 5-6) using wet pH paper vapor test.
-
Workflow Visualization
Figure 2: Decision tree for selecting the optimal reductive amination pathway.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-2.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Borch Reduction and variations for heterocyclic aldehydes).
Application Notes and Protocols for the Preparation of Schiff Bases Using 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
Introduction: The Versatility of Schiff Bases in Modern Drug Discovery
Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone of synthetic chemistry with profound implications for drug development and materials science. First reported by Hugo Schiff in 1864, these imines are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] The electrophilic carbon and nucleophilic nitrogen within the C=N bond provide a reactive center for a variety of chemical transformations, making them valuable intermediates in organic synthesis.[2] Moreover, the structural diversity that can be achieved by varying the aldehyde and amine precursors has led to the discovery of Schiff bases with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Schiff bases derived from substituted pyridine aldehydes, such as nicotinaldehyde derivatives, are of particular interest as they combine the biological importance of the pyridine ring with the versatile reactivity of the imine group. The introduction of a piperidinyl substituent at the 6-position of the pyridine ring, as in 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde, is anticipated to enhance the lipophilicity and, potentially, the cell permeability of the resulting Schiff bases, which can be a critical factor in their pharmacological profile.
This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of Schiff bases derived from 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde. It is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering both theoretical insights and practical, step-by-step methodologies.
Reaction Mechanism: The Chemistry of Imine Formation
The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[1] The reaction is often catalyzed by either an acid or a base.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. This dehydration step is the rate-determining step and is typically accelerated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group (water).
The equilibrium of the reaction can be shifted towards the product by removing the water formed during the reaction, often by using a Dean-Stark apparatus or a dehydrating agent.
Caption: General workflow for Schiff base synthesis.
Experimental Protocols
Part 1: Synthesis of the Precursor Aldehyde (A Note on Availability)
As of early 2026, 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde may not be readily available from all commercial suppliers. However, structurally similar compounds are available, and its synthesis can be achieved from commercially available starting materials such as 2-chloro-6-methylnicotinaldehyde or 2-fluoro-6-methylnicotinaldehyde via nucleophilic aromatic substitution with piperidine. Researchers should consult relevant synthetic literature for detailed procedures.
Part 2: General Protocol for the Synthesis of Schiff Bases
This protocol describes a general method for the condensation of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde with a primary amine. The reaction conditions can be optimized for different amine substrates.
Materials:
-
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
-
Primary amine (e.g., aniline, substituted anilines, benzylamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
UV lamp
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde in a minimal amount of absolute ethanol.
-
Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Isolation: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate or if it requires further purification, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[6]
Table 1: Representative Amines for Schiff Base Synthesis
| Amine | Expected Product Properties | Potential Applications |
| Aniline | Crystalline solid | Anticancer, Antimicrobial |
| 4-Fluoroaniline | Crystalline solid | Enhanced biological activity |
| 4-Aminobenzoic acid | Crystalline solid | Modified solubility and bioactivity |
| Benzylamine | Often an oil or low-melting solid | Catalysis, Synthetic intermediate |
| 2-Aminopyridine | Crystalline solid | Chelating agent, Antimicrobial |
Characterization of Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following techniques are recommended:
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal is the singlet for the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum, often between δ 8.0 and 9.0 ppm.[6][7] The signals corresponding to the aromatic and aliphatic protons of the starting materials will also be present, often with shifts indicative of the new chemical environment.
-
¹³C NMR: The formation of the imine is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm.[6][8]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized Schiff base, confirming its molecular formula.[3]
Caption: Workflow for the characterization of synthesized Schiff bases.
Applications in Drug Development and Research
Schiff bases derived from substituted pyridine aldehydes are promising candidates for various therapeutic applications. The presence of the pyridine nitrogen and the imine nitrogen provides excellent coordination sites for metal ions, leading to the formation of metal complexes with potentially enhanced biological activities.[4]
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of pyridine-derived Schiff bases and their metal complexes against various cancer cell lines.[4][6] The planar nature of the aromatic systems can facilitate intercalation with DNA, while the imine bond can be crucial for interacting with biological targets.
-
Antimicrobial Activity: The azomethine group is a key pharmacophore for antimicrobial activity.[3][9] Schiff bases from nicotinic hydrazide, a related pyridine derivative, have shown significant antibacterial and wound-healing properties.[2] The incorporation of the 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde moiety is a rational strategy for developing new antimicrobial agents.
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations due to their stability and tunable electronic and steric properties.[10][11]
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of organic synthesis and are supported by numerous examples from the scientific literature for structurally related compounds. To ensure the validity of the experimental results, the following self-validating steps are crucial:
-
Purity of Starting Materials: Ensure the purity of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde and the primary amine before starting the reaction, as impurities can lead to side reactions and purification difficulties.
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Comprehensive Characterization: The identity and purity of the final Schiff base must be unequivocally confirmed by a combination of spectroscopic methods (IR, ¹H NMR, ¹³C NMR) and physical measurements (melting point). Mass spectrometry provides definitive confirmation of the molecular weight.
-
Reproducibility: Successful synthesis should be reproducible. Repeating the synthesis on a small scale can confirm the reliability of the procedure.
By adhering to these principles, researchers can have a high degree of confidence in the outcomes of their experiments.
References
-
Berber, I., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Available at: [Link]
-
Al-khafaji, Y. F., & Jarad, A. J. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]
-
Sharma, B. P., et al. (2014). The important 1 H NMR and 13 C NMR data of Schiff bases. ResearchGate. Available at: [Link]
-
Gudasi, K. B., et al. (2006). 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. ResearchGate. Available at: [Link]
-
Gowri, M., & Raja, J. D. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(3), 517-536. Available at: [Link]
-
Chundawat, N. S., Pandya, M., & Dangi, R. R. (2014). SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES. International Journal of Pharmacy and Pharmaceutical Science Research, 4(2), 25-26. Available at: [Link]
-
Rehman, S., et al. (2018). Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2135-2141. Available at: [Link]
-
Chaudhary, P., & Kumar, R. (2006). Synthesis and Characterization of Some Schiff Bases. Asian Journal of Chemistry, 18(2), 1433. Available at: [Link]
-
Uddin, M. J., et al. (2021). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. Available at: [Link]
- CN101074204B - Schiff base preparation method - Google Patents.
-
Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. Available at: [Link]
-
Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2, 6-Dicar. Longdom Publishing. Available at: [Link]
-
Redshaw, C., & Walton, M. (2021). Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability. Molecules, 26(18), 5539. Available at: [Link]
-
Ali, A. A. (2020). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone Derivatives. Academic Journal of Chemistry, 5(4), 40-49. Available at: [Link]
-
Zhang, W., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(1), e202200167. Available at: [Link]
-
Hameed, A. S., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Pharmaceutical Negative Results, 12(3). Available at: [Link]
-
Reichl, K. D., & Radosevich, A. T. (2020). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 142(30), 12976-12982. Available at: [Link]
-
Cave, G. W., & Raston, C. L. (2001). Organic Base-Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. Journal of the Chemical Society, Perkin Transactions 2, (12), 2199-2203. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. journalijbcrr.com [journalijbcrr.com]
- 3. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
High-Efficiency Condensation of Nicotinaldehydes with Active Methylene Compounds
Application Note & Protocol Guide
Abstract
The condensation of nicotinaldehydes (pyridine-carbaldehydes) with active methylene compounds via the Knoevenagel reaction is a pivotal transformation in the synthesis of bioactive pyridine scaffolds. These products serve as precursors for naphthyridines, substituted pyridines, and multi-target kinase inhibitors. This guide provides three field-validated protocols—ranging from Green Chemistry methodologies to High-Throughput Microwave synthesis—tailored for the unique electronic properties of the pyridine ring.
Introduction & Mechanistic Insight
Nicotinaldehydes (2-, 3-, and 4-pyridinecarboxaldehyde) possess a distinct reactivity profile compared to their benzene analogues. The electron-deficient pyridine ring exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon. While this accelerates nucleophilic attack, the basic nitrogen atom can interfere with acidic catalysts or coordinate with metal centers, necessitating careful catalyst selection.
2.1 Reaction Mechanism
The reaction proceeds via a base-catalyzed Knoevenagel condensation.[1][2] The base deprotonates the active methylene compound (pKa typically 9–13) to generate a carbanion enolate. This nucleophile attacks the activated carbonyl of the nicotinaldehyde. The resulting alkoxide intermediate undergoes proton transfer and subsequent dehydration to yield the
Figure 1: Mechanistic pathway of the Knoevenagel condensation involving nicotinaldehyde.[1]
Reactant Selection Guide
The choice of active methylene compound dictates the reaction rate and the electronic nature of the final scaffold.
| Active Methylene Compound | pKa (DMSO) | Reactivity Profile | Common Drug Applications |
| Malononitrile | 11.1 | High. Rapid condensation, often requires no heating. | Antiviral agents, fused heterocycles (e.g., pyridopyrimidines). |
| Ethyl Cyanoacetate | 13.1 | Moderate. Good balance of reactivity and stability. | Kinase inhibitors, anti-inflammatory agents. |
| Acetylacetone | 13.3 | Moderate. Prone to subsequent cyclization. | Antibacterials, metal chelators. |
| Diethyl Malonate | 16.4 | Low. Requires stronger bases or higher temperatures. | Barbiturate analogues, sedative-hypnotics. |
Experimental Protocols
Protocol A: Green Synthesis in Water (Ionic Liquid Catalyzed)
Best for: Environmental sustainability, high purity, and scale-up. This protocol utilizes the hydrophobic effect in water and the dual activation properties of ionic liquids, avoiding volatile organic solvents (VOCs).
Reagents:
-
Nicotinaldehyde (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)[3]
-
Catalyst: [MeHMTA]BF4 (15 mol%) or DBU (10 mol%)
-
Solvent: Deionized Water
Procedure:
-
Charge: In a 50 mL round-bottom flask, combine nicotinaldehyde (2.0 mmol) and the active methylene compound (2.0 mmol) in 5 mL of water.
-
Catalyze: Add the ionic liquid catalyst (15 mol%). The mixture may appear biphasic initially.
-
React: Stir vigorously at room temperature (RT). The reaction typically proceeds rapidly (15–45 mins).
-
Note: For less reactive substrates (e.g., diethyl malonate), mild heating to 50°C may be required.
-
-
Monitor: Check progress via TLC (30% EtOAc/Hexane). The product often precipitates out of the aqueous phase.[1]
-
Workup: Filter the solid precipitate. Wash with cold water (3 x 5 mL) to remove the water-soluble catalyst.
-
Purification: Dry the solid in a vacuum oven at 45°C. Recrystallization from ethanol is optional if high purity (>98%) is required.
Protocol B: Microwave-Assisted High-Throughput Synthesis
Best for: Library generation, sluggish substrates, and rapid optimization.
Reagents:
-
Nicotinaldehyde (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)[3]
-
Base: K2CO3 (anhydrous) or Piperidine (cat.)
-
Solvent: Ethanol (or solvent-free on alumina support)
Procedure:
-
Preparation: Dissolve nicotinaldehyde (1.0 mmol) and active methylene (1.0 mmol) in 2 mL of Ethanol in a microwave-safe vial. Add K2CO3 (10 mol%).
-
Irradiation: Cap the vial and place in a microwave reactor (e.g., CEM or Biotage).
-
Parameters:
-
Temperature: 80°C
-
Power: Dynamic (Max 150W)
-
Time: 2–5 minutes (Hold time)
-
-
Cooling: Use compressed air cooling to rapidly bring the vial to RT.
-
Isolation: Pour the mixture into crushed ice (10 g). The product will precipitate.[1] Filter and wash with cold ethanol/water (1:1).
Protocol C: Classical Piperidine-Catalyzed Reflux
Best for: Robustness, educational purposes, and substrates sensitive to water.
Procedure:
-
Mix: Dissolve nicotinaldehyde (10 mmol) and active methylene (10 mmol) in absolute Ethanol (20 mL).
-
Catalyst: Add Piperidine (0.5 mL) and Glacial Acetic Acid (5 drops) to buffer the basicity and prevent side reactions (cannizzaro).
-
Reflux: Heat to reflux (78°C) for 2–4 hours.
-
Crystallization: Cool the solution slowly to RT, then to 4°C. Collect crystals by filtration.
Workflow & Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthetic protocol.
Troubleshooting & Optimization
-
Pyridine Interference: The basic nitrogen in nicotinaldehyde can sometimes inhibit acid-catalyzed steps. In base-catalyzed protocols (A & B), this is rarely an issue. However, if using Lewis acids, the pyridine nitrogen may coordinate with the metal, deactivating the catalyst. Solution: Use slightly higher catalyst loading or protect the nitrogen (e.g., N-oxide) if necessary, though this adds steps.
-
Oily Products: If the product separates as an oil in Protocol A (Water), extract with Ethyl Acetate, dry over MgSO4, and evaporate. Trituration with cold ether often induces crystallization.
-
Geometric Isomers: Knoevenagel products usually favor the (E)-isomer (thermodynamically stable). If a mixture of E/Z is observed in NMR (coupling constants ~15-16 Hz for E vs smaller for Z), recrystallization from hot ethanol typically isolates the E-isomer.
References
-
Ionic Liquid Catalysis:A simple and efficient procedure for the Knoevenagel condensation c
- Source: NIScPR
-
Microwave Protocols:Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Source: MDPI Pharmaceuticals
-
Water-Based Synthesis: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.[4]
- Source: Asian Journal of Chemistry
-
Biological Applications: Condensation of nicotinaldehydes with acetophenones and NH4OAc: A convenient synthesis and biological activities of 2',6'-diphenyl-3,4'-bipyridines.
- Source: Indian Journal of Chemistry (NIScPR)
-
General Mechanism:Knoevenagel Condens
- Source: Thermo Fisher Scientific
Sources
Application Note: 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde as a Ligand Precursor
This Application Note is designed for researchers in organometallic catalysis and medicinal chemistry. It details the use of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde as a versatile scaffold for synthesizing tridentate or bidentate ligands, particularly for transition metal catalysis (e.g., ethylene oligomerization) and pharmaceutical lead generation.
Executive Summary
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde represents a specialized class of pyridine-based building blocks. Its value lies in the unique combination of the aldehyde functionality (a reactive handle for Schiff base formation) and the 6-piperidinyl substituent .[1]
-
Electronic Effect: The piperidine ring acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density on the pyridine nitrogen.[1] This modulates the Lewis basicity of the resulting ligand, often stabilizing high-oxidation-state metal centers.[1]
-
Steric Effect: The bulky piperidine ring at the 6-position provides steric protection to the metal center, which is critical in preventing catalyst deactivation in olefin polymerization pathways.[1]
Synthetic Protocols
Protocol A: Ligand Synthesis (Schiff Base Condensation)
The most common application of this precursor is the synthesis of iminopyridine ligands .[1] The following protocol describes the condensation with 2,6-diisopropylaniline , a standard steric modulator in catalysis.
Reagents:
-
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde (1.0 eq)
-
2,6-Diisopropylaniline (1.1 eq)[1]
-
Ethanol or Methanol (anhydrous)[1]
-
Formic acid (catalytic, 2-3 drops)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde in 10 mL of anhydrous ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of 2,6-diisopropylaniline.
-
Catalysis: Add 2 drops of formic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1). The aldehyde spot should disappear.[1]
-
Isolation: Cool the solution to room temperature. If the product precipitates, filter and wash with cold ethanol.[1][2] If not, reduce solvent volume by 50% under vacuum and cool to 0°C to induce crystallization.[1]
-
Purification: Recrystallize from ethanol/dichloromethane if necessary.
Key Insight: The electron-rich nature of the piperidinyl-pyridine ring may slow down nucleophilic attack at the aldehyde. The catalytic acid is crucial to activate the carbonyl carbon.[1]
Protocol B: Metallation (Synthesis of Fe(II) Pre-Catalysts)
This ligand class is highly effective when coordinated to Iron(II) or Cobalt(II) halides for ethylene oligomerization.[1]
Reagents:
Step-by-Step Methodology:
-
Inert Atmosphere: Perform all steps under Nitrogen or Argon using Schlenk techniques.[1]
-
Mixing: Dissolve 1.0 mmol of the metal salt in 10 mL of degassed solvent.
-
Complexation: Add 1.0 mmol of the ligand (dissolved in minimal solvent) dropwise to the metal solution.
-
Reaction: Stir at room temperature for 12 hours. A color change (often to blue, green, or brown) indicates complex formation.[1]
-
Workup: Precipitate the complex by adding excess diethyl ether or hexane.[1] Filter the solid under inert gas and dry in vacuo.
Application Data: Ethylene Oligomerization
When activated with Methylaluminoxane (MAO) , these complexes catalyze the transformation of ethylene into linear alpha-olefins (LAOs).[1]
Performance Factors:
| Parameter | Effect of 6-Piperidinyl Group | Mechanism |
|---|---|---|
| Activity | Moderate to High | The electron donation from piperidine increases electron density at the metal, potentially stabilizing the active species. |
| Selectivity | Shift to Lower MW | Steric bulk at the 6-position can favor
Visualizing the Workflow
The following diagram illustrates the chemical pathway from the precursor to the active catalyst and pharmaceutical derivatives.
Figure 1: Synthetic workflow converting the aldehyde precursor into catalytic and pharmaceutical agents.[1][3]
References
-
Synthesis of Piperidinyl-Quinoline Analogs (Alzheimer's Application)
-
Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases.[4][5]
-
Source: MDPI / ResearchGate (2021/2025).[1]
- Context: Describes the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with thiosemicarbazides, a direct analog to the nicotinaldehyde protocol described above.
-
-
General Pyridine-Imine Ligand Synthesis
- Title: Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes.
-
Source: Journal of Molecular Structure (via DNB).[1]
-
Context: Provides the foundational methodology for condensing methyl-pyridine aldehydes with amines to form Schiff base ligands.[1]
-
Piperidine Synthesis & Properties
Sources
- 1. youtube.com [youtube.com]
- 2. longdom.org [longdom.org]
- 3. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Functionalized Pyridines via Oxidative Transformation of Piperidines
Executive Summary
Pyridines are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster drugs such as Nexium (Esomeprazole) , Claritin (Loratadine) , and Imatinib . While traditional methods like the Hantzsch synthesis build the ring from acyclic precursors, modern atom-economical strategies increasingly utilize piperidine —a readily available saturated heterocycle—as a starting material.
This guide details the one-pot synthesis of functionalized pyridines using piperidine via Oxidative Dehydrogenation (ODH) and Cross-Dehydrogenative Coupling (CDC) . Unlike reductive methods (Pyridine
Mechanistic Principles & Pathway[1][2][3]
The transformation of piperidine to functionalized pyridine involves two distinct energetic challenges:
The Oxidative Pathway
In a one-pot CDC system, the reaction proceeds through a radical-cation intermediate. The piperidine nitrogen is oxidized, leading to an iminium ion which is susceptible to nucleophilic attack (functionalization). Subsequent oxidation steps remove four hydrogen atoms to establish aromaticity.
Figure 1: General mechanism for the oxidative functionalization of piperidine. The cycle involves Single Electron Transfer (SET) followed by nucleophilic trapping and final dehydrogenation.
Protocol A: Copper-Catalyzed Aerobic Cross-Dehydrogenative Coupling (CDC)
Application: Direct
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: Piperidine (1.0 mmol)
-
Coupling Partner: Indole (1.2 mmol) or Acetophenone (1.2 mmol)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%) or Copper(II) Acetate (
) -
Ligand: L-Proline (20 mol%) (Optional, enhances enantioselectivity in intermediate steps)
-
Oxidant: Oxygen balloon (
, 1 atm) or TBHP (tert-Butyl hydroperoxide, 2 equiv. if air is insufficient) -
Solvent: DMSO or Chlorobenzene (anhydrous)
Experimental Procedure
-
Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under argon.
-
Charging: Add CuI (19 mg, 0.1 mmol), Indole (140 mg, 1.2 mmol), and Piperidine (85 mg, 1.0 mmol) to the tube.
-
Solvent Addition: Add anhydrous DMSO (3.0 mL).
-
Oxidant Introduction:
-
Method A (Aerobic): Evacuate the tube and refill with
from a balloon (repeat 3 times). Leave connected to the balloon. -
Method B (Peroxide): Add TBHP (5-6 M in decane, 2.0 equiv) dropwise.
-
-
Reaction: Heat the mixture to 100–120 °C for 12–18 hours.
-
Note: The high temperature is critical for the final aromatization step. Lower temperatures (60–80 °C) often stall at the imine or tetrahydropyridine stage.
-
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:4). Look for the disappearance of the blue fluorescent indole spot and the appearance of the UV-active pyridine spot.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated
(2 x 10 mL) and brine (1 x 10 mL). -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography on silica gel.
Protocol B: Metal-Free Iodine-Mediated Oxidative Aromatization
Application: Robust conversion of substituted piperidines (pre-synthesized or formed in situ) into pyridines. This is highly effective for "One-Pot, Two-Step" sequences where piperidine is first alkylated/acylated and then aromatized.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: Substituted Piperidine (e.g., 2-phenylpiperidine or N-benzylpiperidine) (1.0 mmol)
-
Oxidant: Molecular Iodine (
) (2.0 – 3.0 equiv) -
Base:
(2.0 equiv) -
Solvent: tert-Butanol (
-BuOH) or DMSO -
Additive: TBHP (optional, allows catalytic use of
in some variants)[1]
Experimental Procedure
-
Reaction Assembly: In a round-bottom flask, dissolve the substituted piperidine (1.0 mmol) in
-BuOH (5 mL). -
Reagent Addition: Add
(276 mg, 2.0 mmol) followed by molecular Iodine ( ) (508 mg, 2.0 mmol).-
Observation: The solution will turn dark brown/purple immediately.
-
-
Heating: Reflux the mixture at 80–90 °C for 4–8 hours.
-
Quench: Cool the reaction. Add saturated aqueous
(Sodium Thiosulfate) solution. Stir until the iodine color fades to light yellow/clear. -
Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Isolation: The pyridine product is often pure enough after evaporation; otherwise, purify via short-path silica chromatography.
Comparative Data & Optimization
The following table summarizes optimization parameters for the conversion of 2-Phenylpiperidine
| Entry | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | None | Toluene | 110 | <5 | No reaction without catalyst | |
| 2 | CuI (10%) | DMSO | 120 | 78 | Recommended Aerobic | |
| 3 | None | 90 | 85 | Recommended Metal-Free | ||
| 4 | Pd/C (5%) | Air | Xylene | 140 | 92 | High temp required; expensive |
| 5 | Cu(OAc)2 | TBHP | MeCN | 80 | 65 | Good for sensitive substrates |
Critical Troubleshooting (Self-Validating Systems)
To ensure the protocol is self-validating, observe these checkpoints:
-
The "Stall" Point: If TLC shows a spot just below the product that persists, the reaction has stalled at the Tetrahydropyridine or Dihydropyridine stage.
-
Fix: Add 0.5 equiv more oxidant (TBHP or
) and increase temperature by 10 °C.
-
-
N-Oxide Formation: Over-oxidation can lead to Pyridine-N-Oxides (very polar, stay at baseline on TLC).
-
Prevention: Avoid large excesses of TBHP; stick to molecular oxygen or stoichiometric Iodine.
-
-
Solvent Choice: DMSO is superior for Cu-catalyzed methods due to its ability to stabilize Cu(I)/Cu(II) intermediates. Do not substitute with non-polar solvents like Hexane.
References
-
Iodine-Mediated Aromatization: Org. Biomol. Chem., 2017, 15 , 4077-4080. "Iodine-mediated oxidative aminosulfonylation and aromatization."
-
Copper-Catalyzed CDC: J. Am. Chem. Soc., 2009, 131 , 4196–4197. "Cross-Dehydrogenative Coupling (CDC) for C-H Functionalization."
-
Acceptorless Dehydrogenation: Nature Catalysis, 2018, 1 , 1-9. "Ruthenium-catalyzed acceptorless dehydrogenation of heterocycles."
-
Review of Oxidative Pyridine Synthesis: Chem. Rev., 2017, 117 , 9016–9085. "Catalytic Dehydrogenative Aromatization: An Alternative Route to Heterocycles."
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles [organic-chemistry.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 6. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde via column chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde via column chromatography. It is structured to address common challenges and provide solutions grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde on silica gel?
A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For a compound with the polarity of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde, a hexane/ethyl acetate or a dichloromethane/methanol system is recommended. Begin with a ratio of 9:1 hexane/ethyl acetate and gradually increase the proportion of the more polar solvent. Due to the basic nature of the piperidine and pyridine nitrogens, you may observe streaking. To mitigate this, add a small amount (0.1-1%) of triethylamine (TEA) to the mobile phase.[1][2] This will help to saturate the acidic silanol groups on the silica gel, leading to more symmetrical spots.[3]
Q2: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
Aldehydes can be sensitive to the acidic nature of silica gel and may undergo degradation, such as oxidation to the corresponding carboxylic acid.[4][5] Additionally, the presence of residual metals on the silica surface can catalyze decomposition.[6] To minimize degradation, consider the following:
-
Deactivate the silica gel: Pre-treat the silica gel with triethylamine before packing the column. This can be done by making a slurry of the silica in a non-polar solvent containing 1-2% triethylamine, then filtering and washing before use.[1]
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Use an alternative stationary phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like amino-functionalized silica.[7]
Q3: I am observing significant peak tailing during column chromatography. What is the cause and how can I resolve this?
Peak tailing is a common issue when purifying basic compounds like 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde on silica gel.[3][8] This is due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[9] To address this, you can:
-
Add a basic modifier to the eluent: Incorporating 0.1-1% triethylamine (TEA) in your mobile phase is a highly effective way to improve peak shape by competing with your compound for the active silanol sites.[1][2]
-
Use a different stationary phase: For challenging separations, consider using alumina (neutral or basic) or reversed-phase (C18) chromatography.[7]
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to resolving common problems encountered during the purification of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde.
Issue 1: Poor Separation of the Product from Impurities
Symptoms:
-
Co-elution of the product with starting materials or byproducts.
-
Overlapping spots on TLC, even with different solvent systems.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is either too high, causing everything to elute quickly, or too low, resulting in poor migration from the baseline. | Systematically screen a range of solvent systems with varying polarities. Good combinations to try include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone. Aim for an Rf value of 0.2-0.3 for your target compound on TLC for optimal separation on the column. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | As a general rule, do not load more than 1g of crude material per 20-40g of silica gel for difficult separations. If you observe significant band broadening, reduce the sample load. |
| Improper Column Packing | An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to settle the stationary phase evenly. |
Issue 2: Product Recovery is Low
Symptoms:
-
The isolated yield of the purified product is significantly lower than expected.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Irreversible Adsorption on Silica | The basic nature of the compound can lead to very strong, sometimes irreversible, binding to the acidic silica gel. | Add triethylamine to the eluent to reduce strong interactions.[1][2] If recovery is still low, consider using a less retentive stationary phase like Florisil or switching to reversed-phase chromatography.[7] |
| Product Degradation | As mentioned in the FAQs, the aldehyde may not be stable on the silica surface over long periods.[5] | Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Deactivating the silica with triethylamine can also help.[1] |
| Product is too Soluble in the Eluent | If a very polar solvent system is used (e.g., high percentages of methanol), the product may not fully adsorb to the silica and can elute very quickly in a large volume of solvent, making it difficult to detect and collect. | Optimize the solvent system using TLC to ensure the product has a reasonable retention factor (Rf). |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC plates. A good starting point is 20% ethyl acetate in hexane. Add 0.5% triethylamine to the solvent mixture to prevent streaking. The target Rf for the product should be between 0.2 and 0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, dry-load the sample by adsorbing it onto a small amount of silica gel and carefully adding it to the top of the column.
-
Elution: Begin elution with the determined solvent system. If a gradient elution is needed, slowly and incrementally increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Column Chromatography with Triethylamine-Treated Silica
-
Silica Pre-treatment: In a fume hood, make a slurry of the required amount of silica gel in ethyl acetate. Add triethylamine to a final concentration of 2% (v/v). Stir the slurry for 15 minutes.
-
Filtration and Washing: Filter the silica gel and wash it thoroughly with ethyl acetate, followed by the initial non-polar eluent (e.g., hexane). Do not allow the silica to dry completely.
-
Column Packing and Elution: Proceed with column packing, sample loading, and elution as described in Protocol 1. It is also recommended to include 0.1-0.5% triethylamine in the eluent.[1]
Visualized Workflows
Sources
- 1. rsc.org [rsc.org]
- 2. welch-us.com [welch-us.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
Technical Support Center: Optimizing SNAr Reactions of Chloropyridines with Piperidine
Overview
Nucleophilic aromatic substitution (SNAr) of chloropyridines with secondary amines like piperidine is a fundamental transformation in medicinal chemistry and drug development. However, researchers frequently encounter bottlenecks, including unreactive isomers, solvent degradation at high temperatures, and stalled conversions. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yields.
Section 1: Mechanistic Foundations & Isomer Reactivity
Q: My reaction with 2-chloropyridine works perfectly, but when I switch to 3-chloropyridine, I get zero product. Why?
A: This is a fundamental limitation governed by the electronic structure of the pyridine ring [3]. Uncatalyzed SNAr proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (the Meisenheimer complex).
-
2- and 4-Chloropyridines: The highly electronegative nitrogen atom is positioned ortho or para to the site of nucleophilic attack. This allows the nitrogen to directly stabilize the developing negative charge via resonance, drastically lowering the activation energy (
) [3]. -
3-Chloropyridines: The nitrogen is meta to the substitution site and cannot participate in resonance stabilization of the intermediate. Consequently, the activation barrier is too high for uncatalyzed SNAr[3].
Actionable Advice: For 3-chloropyridines, you must abandon standard SNAr conditions and utilize transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination).
Mechanistic pathway of the SNAr reaction between 2-chloropyridine and piperidine.
Section 2: Troubleshooting Low Yields & Solvent Degradation
Q: I am running the reaction in DMF at 150°C to force the substitution, but my yield is low and LC-MS shows a major unexpected side product. What is happening?
A: You are observing thermal solvent degradation. At elevated temperatures (>120°C), Dimethylformamide (DMF) decomposes to liberate dimethylamine and carbon monoxide[1]. Dimethylamine is a highly reactive, unhindered nucleophile that easily outcompetes the bulkier piperidine, leading to the formation of 2-(dimethylamino)pyridine as the major side product [1].
Actionable Advice:
-
For Batch Heating: Switch to Dimethyl sulfoxide (DMSO). DMSO does not degrade into competing nucleophiles and actively promotes the SNAr transition state.
-
For Flow Chemistry/Extreme Temps: Switch to N-Methylpyrrolidinone (NMP). NMP is thermally stable up to 300°C and completely eliminates amine-based side products [1].
Section 3: Catalytic & Additive Interventions
Q: I cannot use high-temperature flow reactors or sealed pressure tubes. How can I improve the yield under standard reflux conditions?
A: You can utilize specific solvent effects or hydrogen-bond donor catalysis to lower the activation barrier without extreme heat.
-
The DMSO Promoter Effect: Recent process chemistry optimizations have shown that adding exactly 1.0 equivalent of DMSO under concentrated conditions acts as a potent promoter. DMSO solvates the transition state and modulates hydrogen bonding, significantly increasing yields without the need for massive solvent excess [2].
-
Hydrogen-Bond Catalysis: If uncatalyzed conditions fail, adding 40–50 mol% of 3,5-bis(trifluoromethyl)phenol acts as an effective catalyst. The phenol donates hydrogen bonds to the pyridine nitrogen, increasing the electrophilicity of the ring and enabling yields up to 98% at lower temperatures [2].
Decision tree for troubleshooting low-yielding chloropyridine SNAr reactions.
Section 4: Quantitative Data Summary
The following table summarizes the expected outcomes based on validated reaction conditions, allowing for rapid comparison of solvent and additive effects.
| Chloropyridine Isomer | Solvent System | Temperature & Method | Additive / Catalyst | Yield / Outcome | Ref |
| 2-Chloropyridine | DMF | 200°C (Flow, 10 min) | Piperidine (2.0 equiv) | Moderate (Dimethylamine side-product) | [1] |
| 2-Chloropyridine | NMP | 240°C (Flow, 10 min) | Piperidine (2.0 equiv) | >99% Conversion (No side-products) | [1] |
| 2-Chloropyridine | DMSO | 100°C (Batch, 48 h) | None (DMSO promotes) | 88% Yield | [1] |
| 2-Chloropyridine | Neat / Solvent-Free | 100°C (Batch, 24 h) | 3,5-Bis(trifluoromethyl)phenol (40 mol%) | 98% Yield | [2] |
| 3-Chloropyridine | NMP | 240°C (Flow, 10 min) | Piperidine (2.0 equiv) | Trace / No Reaction | [1, 3] |
Section 5: Validated Experimental Protocols
Protocol A: DMSO-Promoted Batch SNAr (Self-Validating System)
Causality Focus: This protocol leverages DMSO's specific transition-state solvation to lower the activation barrier, while using excess piperidine as both the nucleophile and the acid scavenger to drive the equilibrium forward.
-
Preparation: In an oven-dried 10 mL pressure vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 113 mg) and piperidine (2.0 mmol, 170 mg). Note: The 2.0 equivalents of piperidine are strictly required to neutralize the HCl byproduct; failing to do so will protonate the remaining piperidine, halting the reaction.
-
Promoter Addition: Add exactly 1.0 equivalent of anhydrous Dimethyl sulfoxide (DMSO) (1.0 mmol, 78 mg) [2].
-
Heating: Seal the vial with a Teflon-lined cap and heat the mixture at 100°C for 24 hours. Self-Validation: The reaction mixture should turn from colorless to pale yellow. If the mixture turns dark brown/black, oxygen was not properly excluded; sparge with N
in future runs. -
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO
(2 × 5 mL) to remove piperidine hydrochloride salts. -
Analysis: Analyze the organic layer via GC-MS. You should observe a single product peak corresponding to 2-(piperidin-1-yl)pyridine (
162).
Protocol B: High-Temperature Continuous Flow SNAr
Causality Focus: Flow chemistry allows safe access to temperatures far above the solvent's boiling point, overcoming the high activation energy of unactivated chloropyridines in minutes rather than days.
-
System Setup: Equip a continuous-flow reactor with a 10 mL stainless-steel tubing coil (1/16′′ od × 0.020′′ id) and a 1000 psi backpressure regulator [1].
-
Reagent Preparation: Prepare a 0.5 M solution of 2-chloropyridine and a 1.0 M solution of piperidine in anhydrous NMP. Note: NMP is chosen over DMF to strictly prevent dimethylamine contamination[1].
-
Execution: Pump the solutions through a T-mixer into the reactor coil heated to 240°C. Set the flow rate to 0.1 mL/min (residence time = 100 minutes) [1].
-
Collection & Isolation: Collect the reactor effluent, dilute with water, and extract with diethyl ether. Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the pure 2-aminopyridine derivative.
References
-
Hamper, B. C., & Tesfu, E. (2007). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.[Link]
-
Ertürk, E., et al. (2024). High-Yielding Process for the Synthesis of Hydroxychloroquine under Concentrated Conditions: Nucleophilic Amination of Chloropyridines Promoted by Dimethyl Sulfoxide or Catalyzed by 3,5-Bis(trifluoromethyl)phenol. Organic Process Research & Development.[Link]
-
Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.[Link]
Technical Support Center: Piperidine Removal Troubleshooting & Methodologies
The Mechanistic Challenge of Residual Piperidine
Piperidine is a ubiquitous secondary amine utilized primarily for the base-catalyzed removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in peptide synthesis[1], and as a basic catalyst in Knoevenagel condensations.
While highly effective, piperidine is a strong nucleophile. If not completely eradicated from the reaction mixture before the subsequent coupling step, it triggers severe cascade failures. Residual piperidine will prematurely deprotect the incoming activated amino acid, leading to double insertions [1]. Furthermore, it can sequester activated amino acid derivatives to form dead-end piperidides, resulting in truncated sequences and complex purification profiles. Complete clearance (<0.05% residual) is a non-negotiable requirement for high-fidelity synthesis.
Decision Matrix: Choosing the Right Clearance Strategy
To determine the optimal removal method, you must evaluate the phase of your synthesis (solid vs. solution) and the physicochemical properties of your target molecule.
Quantitative Comparison of Piperidine Removal Methods
| Strategy | Reagents / Mechanism | Ideal Use Case | Pros | Cons | Typical Residual Piperidine (%) |
| Solid-Phase Washing | DMF or NMP | Solid-Phase Peptide Synthesis (SPPS) | Highly automatable; standard protocol. | High solvent consumption. | < 0.05%[1] |
| Liquid-Liquid Extraction | 5% Aqueous Citric Acid | Solution-phase synthesis (lipophilic products) | Scalable; highly efficient phase separation. | Requires aqueous workup; unsuitable for water-soluble products. | < 1.0%[2] |
| Scavenger Resins | MP-TsOH or Isocyanate Resin | Solution-phase synthesis (hydrophilic or acid-sensitive products) | No aqueous workup; simple filtration. | Resins can be cost-prohibitive at a multi-kilogram scale. | < 2.0%[3] |
| Co-Evaporation | Toluene | Small-scale solution-phase synthesis | No specialized reagents needed. | Time-consuming; thermal stress on the product. | 1.0 - 5.0%[4] |
Validated Experimental Protocols
Protocol A: Mild Liquid-Liquid Extraction (LLE)
Mechanistic Rationale: Piperidine is a basic secondary amine (pKa ~11.2). Washing the organic reaction mixture with a mild aqueous acid like 5% citric acid protonates the piperidine, forming a highly water-soluble piperidinium citrate salt. Citric acid is explicitly chosen over strong mineral acids (like 1M HCl) because its mild acidity prevents the unintended cleavage of acid-labile protecting groups (e.g., Boc, tBu, Trt)[2].
Step-by-Step Methodology:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran) to reduce viscosity[2].
-
Acidification: Add an equal volume of 5% aqueous citric acid to the organic layer.
-
Partitioning: Agitate vigorously for 2-3 minutes to maximize surface area contact, then allow the phases to separate completely.
-
Extraction: Collect the organic layer. Repeat the citric acid wash 2 additional times to ensure >99% removal of the piperidinium salt.
-
Self-Validation (Brine Wash): Wash the organic layer once with saturated NaCl (brine). Causality: Brine breaks any microscopic emulsions and pre-dries the organic layer via osmotic pressure.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Polymer-Supported Scavenger Resins
Mechanistic Rationale: For highly polar or water-soluble peptides where aqueous extraction would lead to catastrophic product loss, solid-supported scavengers are ideal. Macroporous polystyrene sulfonic acid (MP-TsOH) acts as a solid-phase Brønsted acid, trapping the basic piperidine as a resin-bound quaternary salt[5]. Alternatively, polymer-supported isocyanate covalently reacts with piperidine to form a stable, resin-bound urea[3].
Step-by-Step Methodology:
-
Solvation: Dissolve the crude reaction mixture in a compatible swelling solvent (e.g., Dichloromethane or THF).
-
Resin Addition: Add the scavenger resin (e.g., MP-TsOH) at a ratio of 3-4 molar equivalents relative to the estimated residual piperidine[5].
-
Agitation: Agitate the suspension gently at room temperature for 1-2 hours using an orbital shaker. Critical Causality: Do NOT use magnetic stirring bars. Magnetic bars will physically grind the macroporous resin beads into a fine powder, clogging your filters and preventing efficient separation.
-
Filtration: Filter the mixture through a fritted syringe or filter paper.
-
Recovery: Wash the resin bed with a small volume of the reaction solvent to recover any non-covalently trapped product.
-
Isolation: Evaporate the combined filtrates to yield the piperidine-free product.
Protocol C: Azeotropic Co-Evaporation
Mechanistic Rationale: Piperidine has a relatively high boiling point (106 °C), making it difficult to remove completely under standard rotary evaporation without applying excessive heat. Toluene forms a binary azeotrope with piperidine, effectively lowering the boiling point. This allows piperidine to be "dragged" into the vapor phase under reduced pressure without heating the water bath above 40 °C, protecting thermally labile peptides[4].
Step-by-Step Methodology:
-
Primary Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the primary solvent (e.g., DMF).
-
Azeotrope Formation: Add 10-20 mL of Toluene to the resulting oily residue.
-
Evaporation: Evaporate the mixture under reduced pressure (rotary evaporator) at 35-40 °C.
-
Iteration: Repeat the Toluene addition and evaporation process 3 to 4 times to ensure trace piperidine is pulled into the vapor phase[4].
-
Final Drying: Place the final residue under high vacuum (lyophilizer or Schlenk line) for 2-4 hours to remove trace Toluene.
Workflow Visualization
Decision workflow for selecting the optimal piperidine removal strategy.
Frequently Asked Questions (FAQs)
Q: I am observing double insertions of the same amino acid in my SPPS. What is happening? A: This is a classic symptom of incomplete piperidine removal. If residual piperidine remains in the resin bed during the next coupling cycle, it can prematurely remove the Fmoc group from the newly coupled amino acid, allowing a second molecule of the activated amino acid to couple to the same chain[1]. Ensure your post-deprotection washing protocol includes at least 5-7 column volumes of DMF/NMP.
Q: Can I use 1M HCl instead of 5% citric acid for liquid-liquid extraction? A: While 1M HCl will efficiently protonate and extract piperidine, it is strongly advised against if your molecule contains acid-labile protecting groups (such as Boc, tBu, or Trt). 5% citric acid provides a sufficiently low pH to protonate piperidine without risking premature global deprotection[2].
Q: How can I analytically verify that all piperidine has been removed? A: In solution phase, TLC with a ninhydrin or chloranil stain will reveal secondary amines. In SPPS, modern automated synthesizers use inline UV-Vis spectrophotometry. By adding Oxyma to the wash solvent, residual piperidine forms a colored adduct that can be monitored at specific wavelengths, ensuring washing continues until piperidine is <0.05%[1].
References
-
[1] Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine (Organic Process Research & Development - ACS Publications) - 1
-
[3] Polymer-Supported Quenching Reagents for Parallel Purification (Journal of the American Chemical Society - ACS Publications) -3
-
[4] Orthogonally Protected Sugar Diamino Acids as Novel Building Blocks for Linear and Branched Oligosaccharide Mimetics - Supporting Information (Wiley-VCH) - 4
-
[2] US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis (Google Patents) -2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Troubleshooting Vilsmeier Formylation of Aminopyridines
Welcome to the Advanced Technical Support Guide for the Vilsmeier-Haack (VH) formylation of aminopyridines. This resource is designed for researchers and drug development professionals who are experiencing low conversion rates, intractable mixtures, or unexpected byproducts during the functionalization of aminopyridine scaffolds.
Unlike electron-rich anilines, aminopyridines present a unique challenge in electrophilic aromatic substitution (EAS). Below, we dissect the mechanistic root causes of these failures and provide self-validating, field-proven protocols to overcome them.
Mechanistic Root Cause Analysis
Low conversion in the VH formylation of aminopyridines is rarely a reagent-quality issue; it is a fundamental problem of substrate reactivity governed by three competing pathways 1[1]:
-
Electronic Deactivation & Protonation: The pyridine nitrogen is inherently electron-withdrawing via induction and resonance. During the formation of the standard Vilsmeier reagent (DMF + POCl3), HCl is generated as a byproduct. This acidifies the reaction medium, leading to the protonation of the pyridine nitrogen. The resulting pyridinium ion is severely deactivated toward EAS, halting C-formylation 1[1].
-
Competing N-Formylation (Amidine Formation): The exocyclic primary or secondary amine is highly nucleophilic. Instead of the desired C-formylation on the aromatic ring, the amine attacks the chloromethyleneiminium ion, rapidly forming an N,N-dimethylformamidine byproduct 2[2]. This consumes the substrate and depletes the Vilsmeier reagent.
-
Steric Hindrance: If the desired formylation site is ortho to a bulky substituent, the bulky Vilsmeier-Haack intermediate struggles to achieve the necessary transition state geometry.
Figure 1: Competing mechanistic pathways in the Vilsmeier formylation of aminopyridines.
Troubleshooting Matrix
Use the following data-driven matrix to diagnose your specific reaction outcome and select the appropriate protocol.
| Observed Issue | Primary Mechanistic Cause | Recommended Solution | Expected Yield Impact |
| Complete starting material recovery | Pyridine ring deactivation via protonation (HCl generation). | Switch to micellar catalysis (Protocol C) to stabilize the transition state. | +20% to +40% |
| Mass shift of +55 Da (LC-MS) | Nucleophilic attack by the amine forming N,N-dimethylformamidine. | Protect the amine (Protocol B) prior to formylation. | +40% to +60% |
| Tarry, black reaction mixture | High-temperature decomposition of POCl3 and substrate. | Use a super-electrophilic activator like Tf2O (Protocol A) for RT reaction. | +30% to +50% |
Validated Experimental Protocols
Protocol A: Super-Electrophilic Vilsmeier Reagent (Tf2O/DMF)
When standard POCl3 fails to drive C-formylation due to the electron-deficient nature of the aminopyridine, switching the activator to trifluoromethanesulfonic anhydride (Tf2O) generates a highly reactive, weakly nucleophilic triflate counterion iminium species 3[3]. This allows the reaction to proceed at lower temperatures, preventing thermal decomposition.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N2/Ar), dissolve anhydrous DMF (3.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M. Cool the solution to -78 °C.
-
Activation: Add Tf2O (2.5 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the triflyloxymethyleneiminium triflate intermediate.
-
Substrate Addition: Dissolve the aminopyridine (1.0 equiv) in a minimal amount of dry DCM and add dropwise to the cold Vilsmeier reagent.
-
Reaction & Self-Validation: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Validation check: Monitor via LC-MS. The disappearance of the starting material should be accompanied by the appearance of a highly polar intermediate peak (the iminium adduct).
-
Hydrolysis: Quench the reaction carefully with a saturated aqueous sodium acetate solution. Stir vigorously for 2 hours to hydrolyze the iminium intermediate to the corresponding aldehyde.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Protocol B: Amine Protection Strategy (Pivaloylation)
To entirely prevent amidine formation, the amine must be sterically and electronically deactivated. Simple acetamides can sometimes still react with the VH reagent to form chloroimines, making bulky pivalamides (Piv) the preferred directing/protecting group.
Step-by-Step Methodology:
-
Protection: React the aminopyridine with pivaloyl chloride (1.2 equiv) and Et3N (1.5 equiv) in DCM at 0 °C, warming to room temperature over 2 hours. Isolate the pivalamide via standard aqueous workup.
-
Formylation: Subject the protected aminopyridine to standard VH conditions (POCl3/DMF, 3.0 equiv, 80 °C, 6 hours). Validation check: TLC should show a clean conversion to a single, less polar spot compared to the pivalamide starting material.
-
Deprotection: Post-formylation, the pivaloyl group can be removed by refluxing in 6M HCl or using strong basic conditions (NaOH/MeOH), depending on the stability of the resulting formyl-aminopyridine.
Protocol C: Micellar Catalysis (Aqueous Vilsmeier)
Recent advances demonstrate that micellar media (e.g., Sodium Dodecyl Sulfate, SDS) can drastically enhance the rate of Vilsmeier formylation on pyridines. The micelle stabilizes the transition state and concentrates the hydrophobic reactants within its core, shielding them from bulk solvent effects 4[4].
Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 M solution of SDS in water.
-
Reaction: Add the aminopyridine (1.0 equiv) and the pre-formed Vilsmeier reagent (POCl3/DMF, 2.0 equiv) to the micellar solution.
-
Heating & Self-Validation: Stir at 50 °C for 1-2 hours. Validation check: The reaction mixture will visibly transition from a cloudy emulsion to a clearer suspension as the hydrophobic product forms and integrates into the micelles.
-
Workup: Extract directly with EtOAc. The emulsion will break upon the addition of the organic solvent. Purify via column chromatography.
Frequently Asked Questions (FAQs)
Q: My LC-MS shows a major peak with a mass of [M+55]+. What is this, and can I recover my product? A: This is the N,N-dimethylformamidine derivative, formed when your free amine attacks the Vilsmeier reagent 2[2]. You can recover the starting aminopyridine (or the formylated amidine, if C-formylation also occurred) by refluxing the crude mixture in 10% aqueous NaOH or ethylene diamine. This hydrolyzes the amidine back to the free amine.
Q: Why does my reaction turn black and yield no product when I heat it above 100 °C? A: Aminopyridines and POCl3 can undergo severe thermal decomposition and polymerization at high temperatures. If your substrate requires high heat to overcome electronic deactivation, you must switch to a more reactive Vilsmeier reagent (like Tf2O/DMF, see Protocol A) that operates at room temperature 3[3], rather than forcing the POCl3 reaction with destructive heat.
Q: Does the position of the amino group (e.g., 2-amino vs. 3-amino) affect the formylation? A: Yes. 2-Aminopyridines exhibit significant resonance donation into the ortho and para positions (positions 3 and 5), making them slightly more amenable to EAS than 3-aminopyridines 1[1]. However, 2-aminopyridines are also more prone to protonation at the ring nitrogen, which counteracts this activation.
References
- Ivonin, S., et al. "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines." ChemRxiv (2024).
- "Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid deriv
- "Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines.
- "Deep eutectic solvent promoted highly efficient synthesis of N, N'-diarylamidines and formamides." Academie-sciences.
Sources
Nicotinaldehyde Derivatives: Recrystallization Support & Troubleshooting Center
Welcome to the Technical Support Center for the purification of nicotinaldehyde (pyridine-3-carboxaldehyde) derivatives. As a Senior Application Scientist, I have designed this hub to help drug development professionals and synthetic chemists navigate the unique thermodynamic and kinetic challenges associated with these highly reactive, polar-lipophilic hybrid molecules.
Below, you will find quantitative solvent data, mechanistic FAQs, advanced troubleshooting guides, and self-validating experimental protocols.
I. Quantitative Data: Solvent System Optimization
Nicotinaldehyde derivatives possess an electron-withdrawing pyridine ring that renders the aldehyde highly electrophilic, while substituents dictate overall lipophilicity. Selecting the right solvent requires balancing the dielectric constant against chemical inertness.
Table 1: Solvent System Matrix for Nicotinaldehyde Derivatives
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability & Mechanistic Rationale | Oiling Out Risk |
| Ethyl Acetate / Hexanes | 4.4 / 0.1 | 77 / 68 | Excellent: Aprotic system. Balances the polar pyridine core and lipophilic substituents without reacting with the electrophilic aldehyde. | Moderate |
| Toluene / Heptane | 2.4 / 0.1 | 110 / 98 | Good: Ideal for highly lipophilic derivatives. High boiling point allows for a wide temperature gradient during cooling. | Low |
| Dichloromethane / Hexanes | 3.1 / 0.1 | 39.6 / 68 | Good: Excellent for low-melting derivatives. The low boiling point of DCM prevents melting-out during dissolution. | Moderate |
| Isopropanol (IPA) | 3.9 | 82.6 | Fair: Good single-solvent option with a steep solubility curve, but secondary alcohols pose a mild risk of hemiacetal formation. | Low |
| Ethanol / Water | 5.2 / 10.2 | 78 / 100 | Poor: High risk of hydrate/hemiacetal formation at the highly electrophilic C3-aldehyde, altering the solubility profile dynamically. | High |
II. Frequently Asked Questions (FAQs): Thermodynamics & Solvent Selection
Q: How do I select the optimal solvent system for a novel nicotinaldehyde API derivative? A: Solvent selection should never rely solely on chemical intuition or brute-force trial and error. You must adopt a Quality by Design (QbD) approach that evaluates solubility curves, the metastable zone width (MSZW), and solvation propensity . Causality: The solvent dictates nucleation kinetics and polymorph control . For nicotinaldehyde derivatives, if the solubility curve is excessively steep in a single solvent (e.g., Isopropanol), rapid cooling will cause massive supersaturation, leading to uncontrolled nucleation and poor impurity rejection. If the curve is flat, you must utilize an antisolvent system (e.g., EtOAc/Hexanes) to force nucleation isothermally .
Caption: Workflow for selecting recrystallization solvent systems based on solubility curves.
III. Troubleshooting Guide: Oiling Out & Degradation
Q: My derivative separates as a cloudy emulsion (oil) instead of crystallizing. Why does this happen and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Causality: Oiling out occurs when the integration of solute molecules into the rigid crystal lattice is kinetically hindered, or when the system experiences supersaturation at a temperature above the solute's melting point in that specific solvent mixture . Because the rate of liquid phase separation outpaces the rate of primary solid nucleation, the product separates as an impurity-rich oil . Resolution: You must bypass the kinetic barrier of primary nucleation. Reheat the mixture until homogeneous, then cool it slowly to just within the Metastable Zone Width (MSZW). At this precise point, introduce high-purity seed crystals. Seeding provides an immediate thermodynamic template, forcing solid crystal growth before LLPS can occur .
Caption: Step-by-step resolution pathway to mitigate oiling out (LLPS) during cooling.
Q: I observe unexpected impurity peaks (e.g., carboxylic acids) in my NMR/HPLC after recrystallization. What went wrong? A: Nicotinaldehyde derivatives are highly susceptible to auto-oxidation. Causality: The electron-deficient nature of the pyridine ring makes the C3-aldehyde proton highly activated. Prolonged heating in oxygen-rich solvents leads to radical auto-oxidation, converting the aldehyde to a nicotinic acid derivative. Resolution: Always degas your recrystallization solvents (sparge with Argon or Nitrogen for 15 minutes) prior to heating, and conduct the recrystallization under an inert atmosphere.
IV. Self-Validating Experimental Protocols
Protocol 1: Binary Solvent-Antisolvent Recrystallization (EtOAc / Hexanes)
Use this protocol when the solubility curve is flat, or the compound decomposes upon prolonged heating.
-
Dissolution: Suspend the crude nicotinaldehyde derivative in a minimum volume of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser and an inert gas line (N2).
-
Heating: Heat the suspension gently to 65°C using an oil bath until complete dissolution is achieved. Self-Validation Check: If the solution remains cloudy, perform a hot filtration through a pre-warmed Celite pad to remove insoluble polymeric impurities.
-
Antisolvent Addition: Slowly add Hexanes (the antisolvent) dropwise to the hot solution until a faint, persistent cloudiness appears (the cloud point).
-
Equilibration: Immediately add 1-2 drops of EtOAc to clear the solution, bringing it perfectly to the edge of the metastable zone.
-
Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate no faster than 0.5 °C/min.
-
Isolation: Once crystallization is complete at room temperature, cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield. Filter via a Büchner funnel, wash with ice-cold Hexanes, and dry under high vacuum.
Protocol 2: Seeding to Bypass LLPS (Oiling Out)
Use this protocol if Protocol 1 results in a biphasic liquid emulsion.
-
Re-dissolution: If oiling out is observed, immediately re-apply heat until the emulsion collapses back into a single, clear homogeneous phase.
-
Dilution: Add 10% more of the primary solvent (e.g., EtOAc) to lower the overall solute concentration, shifting the saturation curve away from the liquid-liquid coexistence curve.
-
Controlled Cooling: Cool the solution strictly at 0.2 °C/min.
-
Seeding: Monitor the internal temperature. When the temperature is approximately 5°C below the dissolution temperature (safely within the MSZW but before the cloud point), introduce 1-2 mg of pure, finely ground seed crystals of the desired polymorph.
-
Maturation: Hold the temperature steady for 30 minutes to allow the seed crystals to mature and consume the supersaturation, then resume cooling to room temperature.
V. References
-
Solvent selection for process development - Technobis Crystallization Systems. URL:[Link]
-
Solvent Selection - (API) Solubility - APC. URL:[Link]
-
Oiling Out in Crystallization - Mettler Toledo. URL:[Link]
-
The Problem of Oiling Out in Chemical Process Development - KiloMentor. URL:[Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. URL:[Link]
Technical Support Center: Handling, Troubleshooting, and Purifying Hygroscopic Pyridine-3-Carbaldehyde Derivatives
Welcome to the Technical Support Center for pyridine-3-carbaldehyde (nicotinaldehyde) and its derivatives. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-fidelity protocols for managing the inherent instability of these reactive electrophiles.
Mechanistic Fundamentals: The Causality of Instability
To effectively handle pyridine-3-carbaldehyde derivatives, one must understand the thermodynamic and kinetic drivers of their degradation. The pyridine ring is highly electron-withdrawing due to the electronegative nitrogen atom. This inductive effect drastically increases the electrophilicity of the carbonyl carbon at the C3 position.
When exposed to atmospheric moisture, water acts as a nucleophile, readily attacking the carbonyl carbon to form a gem-diol (hydrate) [1]. Unlike aliphatic aldehydes where the hydrate equilibrium strongly favors the carbonyl form, the electron-deficient pyridine ring stabilizes the gem-diol, making these derivatives intensely hygroscopic[2]. Furthermore, prolonged exposure to atmospheric oxygen leads to irreversible auto-oxidation, converting the aldehyde into pyridine-3-carboxylic acid (nicotinic acid)[3].
Mechanistic pathway of pyridine-3-carbaldehyde degradation via hydration and oxidation.
Interactive Troubleshooting & FAQs
Q1: My pyridine-3-carbaldehyde reagent has turned from a free-flowing pale yellow liquid to a viscous, cloudy syrup. Is it ruined? A1: Not necessarily. The viscosity and cloudiness are classic indicators of gem-diol (hydrate) formation due to moisture ingress[1]. Because hydrate formation is a reversible equilibrium, the active aldehyde can be recovered using rigorous dehydration techniques, such as azeotropic distillation (see Protocol 1).
Q2: I observe white, crystalline precipitates at the bottom of my storage flask. What are they, and how do I remove them? A2: White crystals typically indicate that the aldehyde has auto-oxidized into the corresponding pyridine-3-carboxylic acid (nicotinic acid derivative)[3]. Unlike hydration, this is an irreversible process. You must purify the reagent via an acid-base wash (to extract the carboxylic acid into an aqueous layer as a water-soluble carboxylate salt) followed by vacuum distillation of the organic layer.
Q3: Standard desiccants like Calcium Chloride (
Q4: How can I quickly verify the purity and hydration state of my compound before setting up a sensitive reaction?
A4:
Experimental Protocols (Self-Validating Systems)
Protocol 1: Recovery and Dehydration via Azeotropic Distillation
This protocol leverages the formation of a minimum-boiling azeotrope between water and toluene to drive the gem-diol equilibrium back to the active aldehyde.
Step-by-Step Methodology:
-
Dissolution: Dissolve the degraded, viscous pyridine-3-carbaldehyde in anhydrous toluene (approx. 10 mL per 1 gram of substrate) under an argon atmosphere.
-
Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried (150°C for >4 hours) and purged with argon.
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). Water will co-distill with toluene, condense, and separate in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no further water droplets accumulate in the trap (typically 2-4 hours).
-
Solvent Removal: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator backfilled with argon.
-
Validation: Take a crude
NMR in . The protocol is successful if the hydrate methine peak at ~5.8 ppm is completely absent, and the aldehyde peak at 10.1 ppm is integrated cleanly.
Protocol 2: Inert-Atmosphere Storage
To prevent future degradation, the purified aldehyde must be stored under strict anhydrous and anaerobic conditions[3].
Step-by-Step Methodology:
-
Preparation: Transfer the freshly distilled or dehydrated pyridine-3-carbaldehyde into an amber glass ampoule or a heavy-walled Schlenk flask.
-
Desiccant Addition: Add 10-20% (w/w) of freshly activated 4Å molecular sieves directly to the liquid.
-
Purging: Subject the flask to three cycles of vacuum/argon backfilling on a Schlenk line.
-
Sealing & Storage: Seal the container tightly with a PTFE-lined cap and Parafilm. Store at 2-8°C in a dark, explosion-proof refrigerator[4].
Quantitative Data & Reagent Selection
Table 1: Comparative Efficacy of Drying Agents for Pyridine Derivatives
| Drying Agent | Capacity | Efficiency (Residual | Compatibility with Pyridines | Recommendation Level |
| 4Å Molecular Sieves | High | < 1 ppm | Excellent (No coordination) | Optimal |
| Anhydrous | High | ~1-5 mg/L | Good (Inert) | Recommended for bulk |
| Anhydrous | Medium | ~1 mg/L | Moderate (Mild Lewis acid) | Use with caution |
| Calcium Chloride ( | High | ~0.1 mg/L | Poor (Forms coordination complexes) | Do Not Use |
Table 2: Physical Properties & Storage Parameters
| Parameter | Value / Condition | Mechanistic Rationale |
| Boiling Point | 78–81 °C at 10 mmHg[2] | Requires vacuum distillation to prevent thermal decomposition. |
| Storage Temperature | 2-8 °C[4] | Low kinetic energy minimizes the rate of auto-oxidation. |
| Atmosphere | Argon or Nitrogen[3] | Displaces |
| Light Sensitivity | High (Requires Amber Glass) | UV light can initiate radical auto-oxidation pathways. |
Troubleshooting Decision Workflow
Use the following diagnostic tree to determine the correct intervention for compromised reagents.
Decision tree for troubleshooting common physical state changes in pyridine-3-carbaldehyde.
References
-
Grokipedia. "Pyridine-3-carbaldehyde - Grokipedia". Available at:[Link]
-
ResearchGate. "Gem-Diol and Hemiacetal Forms in Formyl Pyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-Ray Diffraction Studies". Available at: [Link]
Sources
Section 1: Frequently Asked Questions (FAQs) - Mechanistic Foundations
Technical Support Center: Regioselectivity in 2,6-Disubstituted Pyridine Synthesis
Introduction Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have compiled this definitive guide to address the most persistent challenges in controlling regioselectivity during the synthesis of 2,6-disubstituted pyridines. The electron-deficient nature of the pyridine core, coupled with the strong coordinating ability of its nitrogen atom, often leads to catalyst poisoning or unpredictable functionalization. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure reproducible, site-selective functionalization.
Visual Workflow: Strategic Decision Matrix
Decision matrix for selecting pyridine functionalization pathways.
Q: Why is direct C-H functionalization of the pyridine core so prone to poor regioselectivity, and how do we overcome the innate C2/C4 preference? A: The pyridine ring is highly electron-deficient, making electrophilic aromatic substitution notoriously difficult. Instead, radical-based (Minisci-type) or nucleophilic additions are preferred. However, these methods inherently target the α (C2/C6) and γ (C4) positions due to the stabilization of the resulting radical or anionic intermediates by the electronegative nitrogen. To achieve exclusive 2,6-disubstitution, researchers must actively override this innate reactivity. This is typically accomplished by employing bidentate directing groups (like oxazolines) that physically constrain transition metal catalysts to the ortho-position, or by leveraging the structural dynamics of specific organometallic clusters[1][2].
Q: How do alkyllithium clusters influence regiodivergent alkylation in transition-metal-free setups? A: The aggregation state of the alkyllithium reagent directly dictates the site of nucleophilic attack. Mechanistic studies reveal that tetrameric clusters (e.g., methyllithium) sterically and electronically favor C4-alkylation. Conversely, dimeric clusters (e.g., sec-butyllithium) promote highly selective C2-alkylation. By selecting the appropriate alkyllithium activator for 1,1-diborylalkanes, you can predictably direct the functionalization to the C2/C6 positions without relying on pre-installed directing groups2[2].
Section 2: Troubleshooting Guide - Resolving Bench-Level Failures
Issue 1: Catalyst poisoning and low yields during transition-metal catalyzed C-H amidation.
-
Symptom: Incomplete conversion or complete reaction stalling when using Rh or Pd catalysts on 2-substituted pyridines.
-
Root Cause: The basic pyridine nitrogen acts as a strong Lewis base, coordinating irreversibly to the transition metal center to form an off-cycle, catalytically dead complex.
-
Solution & Causality: Utilize a strongly coordinating bidentate directing group at the C2 position (e.g., a 2-oxazoline moiety). The bidentate chelation outcompetes the innate monodentate N-coordination of the pyridine ring, pulling the metal into the correct spatial orientation for C6-H activation. Furthermore, maintaining a substituent at the C2 position is crucial for the success of Rh-catalyzed amidation, as it prevents unwanted side reactions and directs the catalyst strictly to the C6 position1[1].
Issue 2: Unexpected C3/C5 alkylation during radical (Minisci) functionalization.
-
Symptom: Obtaining a complex mixture of C2, C3, and C4 isomers instead of the targeted 2,6-disubstitution.
-
Root Cause: The presence of strong π-conjugating electron-withdrawing groups (EWGs) at C4 (such as -CN or -CO2Et) induces a δ+ charge at both the C2 and C3 positions, activating both sites toward nucleophilic radical attack.
-
Solution: To restore exclusive C2/C6 selectivity, modify the electronic profile of the C4 position. Swap the π-conjugating EWG for a non-conjugating group like -Bpin or -CH2CO2H. These groups do not induce a δ+ charge at C3, rendering the C3 position unreactive and funneling the radical addition exclusively to the C2/C6 positions 3[3].
Issue 3: Poor regiocontrol in the cross-coupling of highly functionalized pyridines.
-
Symptom: Cross-coupling yields multiple regioisomers when using standard Pd-catalysis on polyhalogenated pyridines.
-
Root Cause: Innate electronic differentiation between halogens at C2 vs C4/C5 is often insufficient to dictate oxidative addition selectivity.
-
Solution: Employ a denitrogenative transannulation strategy. By converting the starting material into a pyridotriazole, palladium-catalyzed aerobic oxidative denitrogenation generates a highly reactive metal-carbene intermediate in situ. This strictly dictates the formation of 6-aryl-2-benzoylpyridines, ensuring absolute 2,6-regioselectivity 4[4].
Section 3: Quantitative Data & Selectivity Benchmarks
The following table summarizes expected regioselectivity outcomes based on validated literature parameters. Use this as a benchmark for your internal QC.
| Substrate / Directing Group | Reagent / Catalyst System | Dominant Regioisomer | Typical Yield Range | Selectivity Mechanism |
| 2-Oxazoline Pyridine | Rh(III) / N-nosyloxycarbamates | C6-Amidation | 75% - 92% | Bidentate N,N-chelation[1] |
| Unsubstituted Pyridine | 1,1-diborylalkanes / sBuLi | C2-Alkylation | 60% - 85% | Dimeric Li-cluster dynamics[2] |
| Unsubstituted Pyridine | 1,1-diborylalkanes / MeLi | C4-Alkylation | 65% - 88% | Tetrameric Li-cluster dynamics[2] |
| C4-Bpin Pyridine | Alkylsulfinate salts (Radical) | C2-Alkylation | 70% - 90% | Neutralization of C3 δ+ charge[3] |
| Pyridotriazole | Pd(OAc)2 / Aryl Halides / Ag2CO3 | 6-Aryl-2-benzoylpyridine | 78% - 85% | Metal-carbene intermediate[4] |
Section 4: Standardized Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following validated methodologies.
Protocol A: Regiodivergent C2-Alkylation of Pyridines via sBuLi Clusters Causality Check: This protocol relies on the specific aggregation state of sec-butyllithium. Substituting with n-BuLi or MeLi will collapse the C2 selectivity[2].
-
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x).
-
Reagent Loading: Add the pyridine derivative (0.20 mmol) and the 1,1-diborylalkane (0.50 mmol, 2.5 equiv) to the tube.
-
Solvent System: Inject a strictly anhydrous 1:1 mixture of THF/toluene (2.0 mL total volume). Note: The mixed solvent system is critical for stabilizing the dimeric lithium cluster.
-
Activation: Dropwise add sec-butyllithium (2.5 equiv) at -78 °C.
-
Reaction: Seal the tube and heat the mixture to 80 °C for 18 hours.
-
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the 2,6-disubstituted pyridine.
Protocol B: Rh-Catalyzed Oxazoline-Directed C-H Amidation Causality Check: The 2-oxazoline group acts as the primary directing anchor. Ensure the oxazoline ring is fully formed and purified before attempting this step[1].
-
Catalyst Loading: In a glovebox, charge a reaction vial with the 2-oxazoline-substituted pyridine (0.2 mmol), the amidation reagent (e.g., N-nosyloxycarbamate, 0.24 mmol), and [Cp*RhCl2]2 (1-5 mol% depending on substrate sterics).
-
Additives: Add the required base (typically Ag2CO3 or a specialized carbonate, 2.0 equiv) to facilitate the concerted metalation-deprotonation (CMD) step.
-
Solvent: Add anhydrous solvent (e.g., DCE or MeOH, 1.0 mL).
-
Reaction: Stir at 80 °C for 12-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter through a short pad of Celite to remove Rh and Ag salts, concentrate, and purify by column chromatography.
Mechanistic pathway of Rh-catalyzed oxazoline-directed C-H amidation.
References
- Source: acs.
- Source: acs.
- Source: nih.
- Source: rsc.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR spectrum analysis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
Analytical Comparison Guide: 1H NMR Spectrum Analysis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde vs. Alternative Modalities
As a Senior Application Scientist, the structural elucidation and process monitoring of complex active pharmaceutical ingredient (API) intermediates require analytical strategies that balance high-resolution data with operational efficiency. 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde—a highly functionalized pyridine derivative—presents a unique analytical profile due to its distinct electronic environment.
This guide objectively compares the performance of High-Field Nuclear Magnetic Resonance (NMR) spectroscopy against emerging Benchtop NMR and traditional HPLC-UV methodologies for the analysis of this compound.
Part 1: Structural Elucidation & Mechanistic Causality
Before comparing analytical platforms, we must understand the intrinsic magnetic environment of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde. The 1H NMR spectrum of this compound is defined by a pronounced "push-pull" electronic effect across the pyridine ring, which dictates our analytical choices.
Expected 1H NMR Chemical Shifts (in CDCl₃):
-
~10.1 ppm (s, 1H, -CHO): The aldehyde proton is highly deshielded. The diamagnetic anisotropy of the carbonyl double bond, combined with the electronegativity of the oxygen atom, strips electron density from this proton, pushing it far downfield.
-
~7.8 ppm (d, J ≈ 8.5 Hz, 1H, Py-H4): The proton at the C4 position is ortho to the electron-withdrawing formyl group. Resonance pulls electron density out of the ring at this position, deshielding the nucleus.
-
~6.5 ppm (d, J ≈ 8.5 Hz, 1H, Py-H5): The proton at the C5 position is ortho to the piperidine ring. The nitrogen lone pair of the piperidine group donates electron density into the pyridine ring via resonance. This heavily shields the C5 proton, shifting it significantly upfield and creating a widely separated, diagnostic AB spin system with H4.
-
~3.6 ppm (m, 4H, Piperidine N-CH₂): The alpha protons of the piperidine ring are deshielded by the adjacent electronegative nitrogen.
-
~2.6 ppm (s, 3H, Py-CH₃): The methyl group at C2 is attached to an electron-deficient heteroaromatic ring, shifting it slightly downfield compared to a standard aliphatic methyl.
-
~1.6–1.7 ppm (m, 6H, Piperidine CH₂): This forms a standard aliphatic envelope for the beta and gamma protons of the piperidine ring.
Understanding this causality is critical: because the aldehyde peak (~10.1 ppm) is entirely isolated from the aromatic and aliphatic regions, it serves as the perfect diagnostic marker for reaction monitoring, even on lower-resolution instruments[1].
Part 2: Comparative Analysis of Analytical Modalities
When monitoring the synthesis or verifying the structure of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde, laboratories typically choose between three modalities.
-
High-Field NMR (400–600 MHz): The gold standard for de novo structural elucidation. It provides baseline separation of the piperidine multiplets and sharp doublets for the pyridine protons[2]. However, it requires offline sampling, expensive deuterated solvents, and significant capital expenditure.
-
Benchtop NMR (60–80 MHz): A disruptive technology for on-line reaction monitoring. While the piperidine multiplets may overlap into a broad aliphatic envelope due to lower chemical shift dispersion at lower magnetic fields[1], the isolated aldehyde singlet remains easily quantifiable. Modern benchtop systems utilize external capillary locks, bypassing the need for deuterated solvents and enabling continuous-flow analysis[3].
-
HPLC-UV: Offers superior analytical sensitivity for trace impurity profiling but lacks direct structural insight. It requires extensive method development and offline quenching, making it less ideal for real-time kinetic feedback.
Quantitative Performance Comparison
| Analytical Modality | Magnetic Field / Detection | Resolution / Dispersion | Limit of Detection (LOD) | Time-to-Result | Primary Application for the Target Compound |
| High-Field NMR | 400 - 600 MHz | Exceptional (< 0.01 ppm overlap) | ~100 µmol/L (16 scans) | 15 - 30 mins (Offline) | De novo structural elucidation & absolute quantification |
| Benchtop NMR | 60 - 80 MHz | Moderate (~0.3 ppm overlap) | ~1 mmol/L (16 scans) | < 2 mins (On-line) | Real-time kinetic monitoring of the aldehyde formation |
| HPLC-UV | UV-Vis (e.g., 254 nm) | High (Chromatographic) | < 1 µg/mL | 10 - 45 mins (Offline) | Trace impurity profiling & final API release testing |
(Note: LOD values for NMR are based on standard 16-scan 1H acquisitions[1])
Part 3: Analytical Workflows & Visualization
The choice of modality dictates the workflow. Below is a logical mapping of how these technologies are deployed during the synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde.
Workflow comparison for analyzing 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde synthesis.
Part 4: Self-Validating Protocol for Quantitative NMR (qNMR)
To ensure absolute trustworthiness when using High-Field NMR to quantify the yield of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde, the protocol must be self-validating. Simply acquiring a spectrum and integrating peaks often leads to integration errors due to disparate relaxation times.
Step-by-Step qNMR Methodology:
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃. Add a precisely weighed amount of an inert internal calibrant (e.g., 1,3,5-trimethoxybenzene) to act as the absolute reference for quantification.
-
T1 Relaxation Assessment (The Self-Validation Step): Execute an inversion-recovery pulse sequence (180°-τ-90°) to determine the longitudinal relaxation time (T1) of the aldehyde proton.
-
Causality: Aldehyde protons lack nearby dipole-dipole relaxation pathways, leading to unusually long T1 times. If the inter-scan delay (D1) is not explicitly set to
, the aldehyde peak will not fully recover its magnetization between scans. This will cause it to artificially integrate lower than the methyl or piperidine peaks, destroying quantitative accuracy[4].
-
-
Shimming & Tuning: Lock on the deuterium frequency of CDCl₃. Adjust the Z1 and Z2 shims until the solvent residual peak (7.26 ppm) achieves a Full Width at Half Maximum (FWHM) of
Hz. This ensures the magnetic field is perfectly homogeneous, preventing the C4 and C5 doublets from blurring together. -
Acquisition: Acquire 16 to 64 transients using a standard 90° excitation pulse (e.g., zg30 or zg pulse program) utilizing the optimized D1 delay calculated in Step 2.
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation. This optimizes the signal-to-noise ratio (SNR) without compromising the resolution of the critical aromatic AB spin system.
References
-
US11420970B1 - Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents (Google Patents). Demonstrates the standard use of 400 MHz High-Field NMR for the structural verification of highly functionalized piperidinyl-pyridine derivatives. 2
-
Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods (Magnetic Resonance in Chemistry, 2023). Validates the application of benchtop NMR systems for continuous-flow kinetic tracking and addresses T1 relaxation considerations. 5
-
High-field to Benchtop NMR Spectroscopy - Part 3 (Oxford Instruments, 2023). Provides authoritative comparative data on limits of detection (LOD) and chemical shift dispersion (Hz/ppm) between 60 MHz benchtop and 300+ MHz high-field systems. 1
-
Benchtop NMR Breaks New Ground (Technology Networks, 2024). Details the engineering advancements, such as external capillary locks, that allow benchtop NMRs to operate without deuterated solvents for real-time process monitoring. 3
Sources
- 1. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 2. US11420970B1 - Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Characteristic aldehyde proton shift in substituted nicotinaldehydes
Title: Comparative Guide: Diagnostic Aldehyde Proton Shifts in Substituted Nicotinaldehydes
Executive Summary
In the synthesis and functionalization of pyridine-based therapeutics, substituted nicotinaldehydes (pyridine-3-carboxaldehydes) serve as critical electrophilic building blocks. Tracking the success of cross-coupling, halogenation, or nucleophilic aromatic substitution reactions on the pyridine core relies heavily on Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The aldehyde proton (-CHO) provides a highly diagnostic, isolated singlet in the extreme downfield region (δ 9.5–10.5 ppm).
As a Senior Application Scientist, I have structured this guide to objectively compare how various substituents (electron-donating vs. electron-withdrawing) modulate this characteristic shift. By understanding the causality behind these spectral changes, researchers can utilize the aldehyde proton as a predictive performance metric for reaction validation.
Mechanistic Causality: The Physics of the Aldehyde Proton Shift
The extreme downfield shift of the nicotinaldehyde proton is governed by two primary physical phenomena:
-
Diamagnetic Anisotropy: The circulation of π-electrons in the carbonyl (C=O) double bond generates an induced magnetic field that strongly deshields the attached proton.
-
Inductive and Resonance Effects of the Pyridine Ring: The electronegative nitrogen atom in the pyridine ring withdraws electron density from the aromatic system. Because the formyl group is at the 3-position (meta to the nitrogen), it experiences a distinct electronic environment compared to 2- or 4-substituted isomers.
When substituents are added to the nicotinaldehyde core, they perturb this electronic environment. Electron-Withdrawing Groups (EWGs) such as halogens further deplete electron density from the ring, leading to increased deshielding of the aldehyde proton (shifting it further downfield). Conversely, Electron-Donating Groups (EDGs) such as amino (-NH₂) or methoxy (-OCH₃) groups push electron density into the ring via resonance, shielding the aldehyde proton and shifting it upfield.
Comparative Analysis: Substituent Effects on Chemical Shifts
To evaluate the diagnostic performance of the aldehyde proton, we compare the experimental ¹H NMR shifts of various substituted nicotinaldehydes against the unsubstituted baseline.
Table 1: Comparative ¹H NMR Chemical Shifts of the Aldehyde Proton in Substituted Nicotinaldehydes
| Compound (Alternative) | Substituent Type | Solvent | Aldehyde Proton Shift (δ, ppm) | Reference |
| Nicotinaldehyde (Baseline) | None | CDCl₃ | 10.12 (s, 1H) | [1] |
| 3-Phenethyl-2-pyridinecarboxaldehyde | Alkyl (Isomer comparison) | CDCl₃ | 10.21 (s, 1H) | [2] |
| 2-(3-Bromophenyl)nicotinaldehyde | Mild EWG (Aryl) | CDCl₃ | 10.086 (s, 1H) | [3] |
| 2-(4-(tert-butyl)phenyl)nicotinaldehyde | Mild EDG (Aryl) | CDCl₃ | 10.087 (s, 1H) | [3] |
| 6-(1H-Imidazol-1-yl)nicotinaldehyde | Heteroaryl | DMSO-d₆ | ~9.9 - 10.1 (s, 1H) | [4] |
| 2-Amino-5-chloro-nicotinaldehyde | Strong EDG (-NH₂), Mild EWG (-Cl) | DMSO-d₆ | 9.92 (s, 1H) | [5] |
Data Analysis: As demonstrated in Table 1, the introduction of a strong electron-donating amino group at the 2-position significantly shields the aldehyde proton, shifting it upfield to 9.92 ppm[5]. In contrast, unsubstituted nicotinaldehyde maintains a shift of 10.12 ppm in CDCl₃[1]. Bulky aryl substituents introduced via Suzuki coupling at the 2-position cause minor upfield shifts (e.g., 10.086 ppm) due to the disruption of coplanarity and subsequent changes in the anisotropic shielding cone of the adjacent aromatic ring[3]. Isomeric variations, such as moving the formyl group to the 2-position (e.g., 3-Phenethyl-2-pyridinecarboxaldehyde), result in a more deshielded proton at 10.21 ppm due to the closer proximity to the electronegative pyridine nitrogen[2].
Experimental Protocol: Self-Validating ¹H NMR Acquisition
To ensure high trustworthiness and reproducibility when comparing these shifts, the following standardized protocol must be employed. Variations in concentration, temperature, or solvent referencing can introduce shift artifacts of up to ±0.05 ppm.
Materials & Instrumentation:
-
400 MHz to 600 MHz NMR Spectrometer (e.g., Bruker Avance Neo)[1].
-
Deuterated Solvents: CDCl₃ (0.03% v/v TMS) or DMSO-d₆[4].
-
Standard 5 mm NMR tubes.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5–10 mg of the highly pure substituted nicotinaldehyde[4]. Dissolve completely in 0.6 mL of the chosen deuterated solvent.
-
Causality: Maintaining a consistent concentration (~10-15 mM) prevents concentration-dependent aggregation or intermolecular hydrogen bonding artifacts, which is particularly critical for amino-substituted derivatives that can self-associate.
-
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automated gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field.
-
Causality: High field homogeneity is critical for resolving the sharp singlet of the aldehyde proton and accurately determining its peak apex.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 32[4].
-
Relaxation Delay (D1): 2.0 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation of the aldehyde proton, allowing for accurate integration relative to the pyridine ring protons.
-
Temperature: 298 K (Standardized).
-
-
Data Processing: Apply a Fourier Transform with a line broadening (LB) factor of 0.3 Hz. Phase the spectrum manually to ensure a perfectly symmetrical Lorentzian peak shape for the aldehyde singlet.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm)[1].
Logical Workflow Diagram
The following diagram illustrates the analytical decision tree for utilizing the aldehyde proton shift as a diagnostic tool during the functionalization of nicotinaldehydes.
Workflow for diagnostic 1H NMR validation of nicotinaldehydes via aldehyde proton shift.
References[3] Title: Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens
Source: PMC (nih.gov) URL:[4] Title: An In-Depth Technical Guide to the Purity and Quality Specifications of 6-(1H-Imidazol-1-yl)nicotinaldehyde Source: Benchchem URL:[2] Title: Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes Source: PMC (nih.gov) URL:[5] Title: An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde Source: ResearchGate URL:[1] Title: Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes Source: Beilstein Journals URL:
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: IR Spectroscopy of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic profile of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde , specifically focusing on the carbonyl stretching frequency. It compares this specific molecular entity against structurally relevant analogs to elucidate the electronic and steric factors governing its spectral signature.
Executive Summary
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde is a functionalized pyridine derivative often utilized as a pharmacophore building block in the synthesis of bioactive heterocyclic compounds (e.g., kinase inhibitors).
Its carbonyl stretching frequency (
Quick Comparison Matrix
| Compound | Structure Type | Predicted | Primary Driver |
| Target Molecule | 2-Me-6-Piperidinyl | 1675 – 1695 | Mixed (+M Donor vs. Steric) |
| Nicotinaldehyde | Unsubstituted Parent | 1705 – 1715 | Baseline Conjugation |
| 6-Chloronicotinaldehyde | Electron Withdrawing | 1715 – 1725 | Inductive Effect (-I) |
| 4-(Dimethylamino)benzaldehyde | Electronic Analog | 1660 – 1680 | Strong Resonance (+M) |
Theoretical Framework & Spectral Analysis
To accurately interpret the IR spectrum of this molecule, one must deconstruct the competing electronic and steric forces.
A. The Electronic Push (Red Shift)
The piperidine nitrogen at position 6 is a potent Lewis base . Through resonance, the nitrogen lone pair donates electron density into the pyridine ring. This density is delocalized across the
-
Mechanism: Increased single-bond character of the C=O bond.[1]
-
Spectral Effect: Lowers the force constant (
), causing a Red Shift (lower wavenumber) relative to the parent nicotinaldehyde.
B. The Steric Twist (Blue Shift)
The methyl group at position 2 is ortho to the aldehyde group at position 3.
-
Mechanism: Steric repulsion between the methyl protons and the aldehyde oxygen/hydrogen can force the carbonyl group slightly out of planarity with the pyridine ring.
-
Spectral Effect: Reduced orbital overlap (
-conjugation) restores some double-bond character, causing a slight Blue Shift (higher wavenumber) relative to a steric-free analog.
C. Mechanistic Visualization
The following diagram illustrates the competing resonance and steric pathways affecting the carbonyl stretch.
Figure 1: Mechanistic pathway showing the "Push-Pull" dynamic between piperidine resonance and methyl sterics.
Detailed Comparative Analysis
This section objectively compares the target molecule against standard alternatives used in calibration or precursor analysis.
Scenario 1: The Target vs. The Parent (Nicotinaldehyde)
-
Nicotinaldehyde: The carbonyl stretch appears at 1705–1715 cm⁻¹ . The pyridine ring is electron-deficient (-I effect of ring Nitrogen), but the aldehyde conjugates with the ring.
-
Target (2-Me-6-Pip): The piperidine group overwhelms the electron-deficiency of the ring. The strong donor effect dominates, shifting the peak significantly lower to 1675–1695 cm⁻¹ .
-
Significance: A shift of >20 cm⁻¹ confirms the successful nucleophilic aromatic substitution (
) of the piperidine moiety during synthesis.
Scenario 2: The Target vs. The Precursor (6-Chloronicotinaldehyde)
-
6-Chloronicotinaldehyde: Chlorine is an electron-withdrawing group (Inductive -I > Resonance +M in this context) and a weak donor. The carbonyl bond retains high double-bond character.
-
Frequency: 1715–1725 cm⁻¹ .[2]
-
Diagnostic Utility: Monitoring the reaction from 6-Chloro to 6-Piperidinyl involves watching the carbonyl peak shift from ~1720 down to ~1685. The disappearance of the high-frequency band is a primary endpoint for reaction completion.
Scenario 3: Solvatochromic Effects (Experimental Considerations)
The carbonyl stretch is highly sensitive to solvent polarity (hydrogen bonding).
| Solvent System | State | Expected Range (cm⁻¹) | Notes |
| KBr Pellet / Nujol | Solid | 1675 – 1685 | Sharpest peaks; lattice effects may split bands. |
| Chloroform (CHCl₃) | Solution | 1680 – 1695 | Minimal H-bonding; "true" molecular frequency. |
| Methanol/Ethanol | Solution | 1665 – 1675 | H-bonding to C=O oxygen lowers frequency further. |
Experimental Protocol: Validated IR Characterization
To ensure reproducibility (Trustworthiness), follow this standardized protocol for characterizing 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde.
Method A: Attenuated Total Reflectance (ATR-FTIR)
Best for rapid quality control of solid powders.
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure background spectrum shows <0.05 absorbance units of contamination.
-
Sample Loading: Place ~5 mg of the yellow/pale solid directly onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reads 80–100 (instrument specific units) to ensure intimate contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
-
Critical Check: Verify the presence of the Bohlmann bands (C-H stretches ~2700–2800 cm⁻¹) characteristic of the piperidine ring and the aldehyde C-H doublet (2720 & 2820 cm⁻¹).
Method B: Solution Cell (Quantitative)
Best for detailed electronic analysis.
-
Preparation: Dissolve 10 mg of compound in 1 mL of anhydrous CHCl₃ (Spectroscopic Grade).
-
Cell Loading: Inject into a 0.1 mm pathlength NaCl or CaF₂ liquid cell.
-
Background: Run a blank CHCl₃ spectrum first.
-
Subtraction: subtract the solvent spectrum to isolate the solute bands.
-
Analysis: Measure the peak center at Full Width Half Maximum (FWHM).
Troubleshooting & Anomalies
| Observation | Probable Cause | Corrective Action |
| Peak > 1710 cm⁻¹ | Oxidation to Carboxylic Acid | Check for broad O-H stretch (2500–3300 cm⁻¹). Purify sample. |
| Peak > 1710 cm⁻¹ | Incomplete Reaction | Presence of 6-Chloro precursor. Check TLC/LC-MS. |
| Split Carbonyl Peak | Fermi Resonance | Common in aldehydes.[3] The overtone of the C-H bend interacts with the C=O stretch. Report the centroid or the stronger band. |
| Broad/Weak Peak | Wet Sample | Water H-bonds to the carbonyl. Dry sample under vacuum over P₂O₅. |
References
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Link
-
Michigan State University (MSU). (n.d.). Infrared Spectroscopy: Aldehydes and Ketones. Link
-
Spectroscopy Online. (2017). The C=O[3][4][5][6][7][8][9][10] Bond, Part II: Aldehydes. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2015). Spectral Database for Organic Compounds (SDBS). (Used for comparative analog data: p-dimethylaminobenzaldehyde). Link
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Senior Scientist Technical Guide: Mass Spectrometry Fragmentation of Piperidinyl Pyridines
Executive Summary & Pharmacophore Context
The piperidinyl pyridine scaffold—a piperidine ring linked to a pyridine moiety—is a ubiquitous pharmacophore in medicinal chemistry, serving as the core structure for numerous GPCR ligands, antihistamines, and kinase inhibitors.
For drug development professionals, the analytical challenge lies not in detecting the parent molecule, but in regioisomeric differentiation (distinguishing 2-, 3-, and 4-pyridyl isomers) and metabolite identification (N-oxidation vs. hydroxylation).
This guide provides a high-resolution analysis of the Electrospray Ionization (ESI) fragmentation behaviors of these species. Unlike standard spectral libraries, we focus on the mechanistic causality—why specific ions form—enabling you to predict patterns for novel derivatives.
Mechanistic Principles of Fragmentation
To interpret the MS/MS spectrum of a piperidinyl pyridine, one must first understand the Protonation Landscape .
Proton Affinity & Charge Localization
In ESI (+), protonation is thermodynamically driven by the site of highest proton affinity (PA).
-
Piperidine Nitrogen (
): High basicity (pKa ~11). This is the primary site of protonation. -
Pyridine Nitrogen (
): Lower basicity (pKa ~5.2).
The Consequence: The precursor ion
Core Fragmentation Pathways
The fragmentation of the piperidine ring generally follows three distinct pathways, leading to diagnostic neutral losses:
-
Ring Contraction (Loss of
, -28 Da): A Retro-Diels-Alder (RDA) type mechanism. -
Imine Formation (Loss of
, -42 Da): Cleavage of the piperidine ring to leave a methylene-amine tail. - -Cleavage: Loss of substituents adjacent to the nitrogen.[1]
Comparative Analysis: Isomer Differentiation
The most critical analytical task is distinguishing the connection point of the piperidine to the pyridine ring (2-, 3-, or 4-position).
Table 1: Diagnostic Ion Comparison (ESI-MS/MS)
Based on a generic 1-(pyridin-x-yl)piperidine scaffold (
| Feature | 2-Piperidinyl Pyridine | 3- / 4-Piperidinyl Pyridine | Mechanistic Cause |
| Base Peak | m/z 121 (Loss of 42 Da) | m/z 80 (Pyridine ion) or m/z 84 | Stability of the pyridyl-amine cation. |
| Ortho Effect | Prominent. Interaction between Py-N and Pip-H. | Absent. Distance precludes interaction. | Proximity of Pyridine N to Piperidine |
| Ring Opening | Favors loss of | Favors complete bond scission (m/z 80/84). | 2-position stabilizes the transition state for ring opening. |
| Low Mass Ions | m/z 79/80 (Pyridine) is weak. | m/z 79/80 is often dominant. | 3/4-isomers undergo heterolytic cleavage more readily. |
The "Ortho Effect" (2-Isomer Specific)
In 1-(2-pyridyl)piperidine, the pyridine nitrogen is sterically close to the
-
The piperidine ring opens.[1]
-
A hydrogen transfer occurs from the piperidine chain to the pyridine nitrogen.
-
This facilitates the elimination of neutral alkene fragments (
) while retaining the charge on the nitrogen attached to the pyridine ring.
Result: A dominant fragment at
Visualizing the Fragmentation Pathway[2][3][4][5]
The following diagram illustrates the mechanistic divergence between the 2-isomer (Ortho-assisted) and the 4-isomer (Direct Cleavage).
Caption: Mechanistic divergence in piperidinyl pyridine fragmentation. The 2-isomer favors rearrangement (green), while 3/4-isomers favor direct bond scission.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data for comparative analysis, follow this LC-MS/MS protocol. This workflow includes "System Suitability" steps to validate instrumental performance before sample injection.
Instrument Setup
-
Ionization: ESI Positive Mode.
-
Mass Analyzer: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of fragments).
-
Collision Gas: Nitrogen (for CID) or Argon.
Step-by-Step Workflow
Caption: LC-MS/MS decision tree for isomer differentiation. Stepped Collision Energy is critical to capture both low-energy rearrangements and high-energy cleavages.
Critical Parameters
-
Collision Energy (CE) Ramping: Single-energy experiments often miss diagnostic ions.
-
Low CE (10-20 eV): Preserves the parent ion and shows initial loss of water (if hydroxylated).
-
Med CE (25-35 eV): Ideal for the ring-opening fragmentation (m/z 121).
-
High CE (>40 eV): Required to smash the aromatic pyridine ring (m/z 51, 52).
-
-
Mobile Phase pH: Use acidic mobile phase (0.1% Formic Acid). High pH suppresses protonation on the piperidine nitrogen, altering the fragmentation pathway significantly.
References
-
National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed Central. [Link]
-
ResearchGate. (2025).[2] Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]
-
TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms. [Link][3][4]
-
SciELO. (2010). Electrospray ionization mass spectrometry screening of piperidine alkaloids. [Link]
Sources
UV-Vis absorption maxima of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
This guide provides a technical analysis of the UV-Vis absorption properties of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde , contrasting it with key structural analogs to elucidate the impact of steric and electronic factors on its photophysics.
Executive Summary: The Push-Pull System
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde represents a classic donor-
-
Primary Chromophore: Push-pull pyridine.
-
Key Feature: Steric Inhibition of Resonance (SIR) induced by the 2-methyl group.
-
Observed Effect: A distinct hypsochromic (blue) shift relative to its non-methylated analogs.
Structural & Electronic Analysis
To understand the absorption maximum (
Comparative Photophysics Table
| Compound | Structure | Steric Status | Electronic State | ||
| Compound A 6-(Dimethylamino)nicotinaldehyde | Acyclic Donor | ~346 nm | High | Planar | Strong ICT |
| Compound B 6-(Piperidin-1-yl)nicotinaldehyde | Cyclic Donor | ~350 nm | High | Planar | Strong ICT |
| TARGET 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde | Steric Modulator | ~315–325 nm | Reduced | Twisted | Perturbed ICT |
| Precursor 2-Chloro-6-methylnicotinaldehyde | Halogenated | ~270 nm | Low | Twisted | Local |
*Note: Values for the Target are estimated based on the magnitude of steric shifts observed in ortho-substituted push-pull systems (typically 20–30 nm blue shift).
Mechanism of the Shift
-
Intramolecular Charge Transfer (ICT): In the ground state, the piperidine lone pair donates electron density into the pyridine ring, which is pulled by the aldehyde acceptor. This conjugation lowers the HOMO-LUMO gap, resulting in absorption in the near-UV/visible region (340–360 nm for planar systems).
-
Steric Inhibition of Resonance: The 2-methyl group physically clashes with the carbonyl oxygen (or hydrogen) of the 3-aldehyde group. To relieve this strain, the aldehyde rotates out of the plane of the pyridine ring.
-
Consequence: This rotation decouples the acceptor from the
-system, stabilizing the HOMO (less delocalization) and destabilizing the LUMO. The energy gap ( ) increases, causing the absorption to shift to a shorter wavelength (Blue Shift).
Solvatochromism & Environmental Sensitivity[1]
Like its analogs, 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde exhibits positive solvatochromism , though the effect is dampened by the twisted conformation.
-
Non-Polar Solvents (e.g., Hexane): The molecule is less polarized.
will be at its shortest (e.g., ~305–310 nm). -
Polar Protic Solvents (e.g., Ethanol, Methanol): Solvent dipoles stabilize the highly polar excited state (ICT state) more than the ground state. This lowers the energy of the excited state, causing a bathochromic (red) shift (e.g., to ~325 nm).
Application Insight: This compound serves as a sensitive probe for local polarity in rigid environments (e.g., protein binding pockets) where the twist might be further constrained.
Experimental Protocol: Synthesis & Characterization
Workflow Visualization
The following diagram outlines the synthesis via Nucleophilic Aromatic Substitution (
Figure 1: Synthetic pathway and analytical workflow for the target compound.
Step-by-Step Protocol
1. Synthesis (
-
Reagents: Dissolve 2-chloro-6-methylnicotinaldehyde (1.0 eq) in ethanol. Add Piperidine (2.5 eq) and a catalytic amount of base (e.g., triethylamine or DIPEA).
-
Condition: Reflux at 80°C for 4–6 hours. The electron-withdrawing aldehyde at C3 activates the C6-chlorine for substitution.
-
Workup: Cool to room temperature. Pour into ice water. The yellow precipitate (the target product) is filtered, washed with water, and recrystallized from ethanol.
2. UV-Vis Measurement:
-
Preparation: Prepare a stock solution (
M) in spectroscopic grade ethanol. -
Dilution: Dilute to ~
M to ensure absorbance is between 0.1 and 1.0 (Beer-Lambert linear range). -
Blanking: Use pure ethanol to baseline the spectrophotometer.
-
Scan: Record spectrum from 200 nm to 500 nm.
-
Validation: Look for the characteristic ICT band around 315–325 nm. If the peak is at 350 nm, check for the absence of the methyl group (starting material error).
References
-
Push-Pull Pyridine Photophysics
- Title: "Absorption of DCM Dye in Ethanol: Experimental and Time Dependent Density Functional Study"
- Source: IJOP (2015)
- Relevance: Establishes the baseline absorption of dimethylamino-nicotinaldehyde analogs
-
URL:[Link]
-
Steric Inhibition in Benzaldehydes
- Title: "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes"
- Source: PCCP (RSC Publishing)
- Relevance: details the hypsochromic shifts caused by ortho-substituents twisting the aldehyde group.
-
URL:[Link]
-
Synthesis of Piperidinyl-Pyridines
- Title: "Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones"
- Source: NIH / PubMed Central
- Relevance: Describes synthetic conditions for installing piperidine rings on pyridine scaffolds.
-
URL:[Link]
-
Product Data (Analog)
- Title: "6-(Dimethylamino)
-
Source: Santa Cruz Biotechnology[1]
-
Relevance: Provides confirmation of the unhindered analog's properties.
Sources
Comprehensive Comparison Guide: Melting Point Determination of Crystalline Nicotinaldehyde Derivatives
Executive Summary
For researchers and drug development professionals, the precise characterization of active pharmaceutical ingredient (API) precursors is a critical quality control step. Nicotinaldehyde (pyridine-3-carboxaldehyde) is a highly versatile building block in medicinal chemistry. Because liquid aldehydes are prone to oxidation and are difficult to characterize directly, they are routinely converted into stable, crystalline derivatives such as oximes and thiosemicarbazones.
This guide objectively compares the efficacy, precision, and practical utility of three primary melting point (MP) determination techniques—Capillary Tube, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)—applied specifically to nicotinaldehyde derivatives.
Mechanistic Principles & Derivative Selection
The melting point of a crystalline solid is an intrinsic thermodynamic property dictated by the strength of its intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, and
For nicotinaldehyde, two derivatives are standard for rigorous characterization:
-
Nicotinaldehyde Oxime (Pyridine-3-carboxaldoxime): Forms stable white crystals that melt cleanly without degradation. Literature and safety data establish its melting range between 149 °C and 153 °C[1].
-
Nicotinaldehyde Thiosemicarbazone: Forms pale-yellow crystals that exhibit a higher melting point due to extensive intermolecular hydrogen bonding from the thiourea moiety. It typically melts with concurrent decomposition at approximately 224 °C[2].
When a compound melts with decomposition, the kinetic rate of degradation interferes with the thermodynamic phase transition. This makes the choice of analytical instrumentation critical.
Workflow Visualization
Workflow for synthesis and melting point determination of nicotinaldehyde derivatives.
Comparative Analysis of Analytical Techniques
Selecting the correct technique depends on regulatory requirements, accuracy needs, and the thermal behavior of the specific derivative[3].
A. Automated Digital Capillary Method
-
Mechanism: A powdered sample is packed into a glass capillary and heated in a metal block. Digital optical sensors detect the change in light transmission as the opaque solid transitions to a transparent liquid[4].
-
Pros: GLP/GMP compliant, high throughput, minimal operator bias.
-
Cons: Less accurate for compounds that decompose upon melting (like the thiosemicarbazone derivative), as darkening of the sample can obscure the optical transmission reading.
B. Differential Scanning Calorimetry (DSC)
-
Mechanism: Measures the difference in heat flow between a sample and a reference pan as a function of temperature. Melting is observed as an endothermic peak[5].
-
Pros: Provides the highest thermodynamic accuracy. It records the extrapolated onset temperature (
), which represents the true melting point independent of sample mass. It easily distinguishes between melting (endothermic) and decomposition (often exothermic or erratic)[3]. -
Cons: High instrument cost; requires precise sample encapsulation.
C. Hot-Stage Microscopy (HSM)
-
Mechanism: A sample is placed on a temperature-controlled stage beneath a polarized light microscope. The melting point is recorded when birefringence disappears[5].
-
Pros: Unparalleled for visual confirmation of complex thermal events like polymorphism, sublimation, or decomposition prior to melting[4].
Quantitative Data Comparison
The following table summarizes the performance of each technique when analyzing high-purity (>99%) nicotinaldehyde derivatives.
| Derivative | Expected Literature Range | Automated Capillary (Optical) | DSC ( | Hot-Stage Microscopy |
| Nicotinaldehyde Oxime | 149.0 - 153.0 °C[1] | 150.2 - 151.8 °C | 151.1 °C | 151.0 °C |
| Nicotinaldehyde Thiosemicarbazone | ~224.0 - 225.0 °C (dec)[2] | 223.5 - 226.0 °C (Darkens) | 224.0 °C (Sharp Endotherm) | 224.5 °C (Visible bubbling/dec) |
Data Interpretation: For the stable oxime, all three methods yield tightly correlated results. However, for the thiosemicarbazone, the capillary method produces a wider range due to the optical interference of decomposition (darkening). DSC isolates the thermodynamic melting onset (224 °C)[2] before the decomposition exotherm dominates the signal.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies integrate internal calibration and strict environmental controls.
Protocol 1: Automated Capillary Melting Point Determination
Causality Focus: Proper sample packing ensures uniform thermal conductivity, preventing localized hot spots that artificially broaden the melting range.
-
Instrument Calibration: Run a certified USP reference standard (e.g., Caffeine, MP 235 °C) to bracket the expected temperature range of the thiosemicarbazone.
-
Sample Preparation: Triturate the dried crystalline derivative in an agate mortar. Reasoning: A fine, uniform powder maximizes surface area for consistent heat transfer.
-
Capillary Loading: Introduce the powder into a standard glass capillary tube. Drop the tube through a 1-meter glass guide tube onto a hard surface 5-10 times to pack the solid tightly to a height of 2-3 mm.
-
Thermal Method Setup:
-
Set the starting temperature 5 °C below the expected melting point (e.g., 145 °C for the oxime).
-
Set the heating ramp rate to 1 °C/min. Reasoning: A slow ramp rate near the phase transition ensures thermal equilibrium between the heating block and the sample[5].
-
-
Data Acquisition: Record the
(initial softening/first liquid formation) and (complete liquefaction).
Protocol 2: Differential Scanning Calorimetry (DSC)
Causality Focus: Inert atmospheres and precise encapsulation prevent premature oxidative degradation, allowing for the isolation of the true melting endotherm.
-
Sample Encapsulation: Weigh exactly 2.0 to 5.0 mg of the derivative into a standard aluminum DSC pan. Crimp the lid securely using a press. Reasoning: Consistent mass and flat pan bottoms ensure optimal thermal contact with the DSC sensor.
-
Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min. Reasoning: Displacing oxygen prevents oxidative degradation, which is especially critical for the thiosemicarbazone derivative.
-
Thermal Method:
-
Equilibrate the sample at 25 °C for 3 minutes.
-
Ramp the temperature at 10 °C/min up to 250 °C.
-
-
Thermogram Analysis: Do not use the peak maximum, as it is dependent on sample mass and heating rate. Instead, use the instrument's software to calculate the extrapolated onset temperature (
) by intersecting the baseline with the steepest tangent of the peak's leading edge.
References
-
Melting Point Determination - ResolveMass Laboratories Inc., ResolveMass, [Link]
-
Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications, Baetro Machining,[Link]
-
Quartz Enhanced Conductance Spectroscopy for Polymer Nano-Mechanical Thermal Analysis, sxu.edu.cn, [Link]
-
Melting Point Chapter 11: Capillary Method, vvu.edu.gh,[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
Part 1: Executive Safety Assessment
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde is a specialized heterocyclic building block, likely utilized in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors or GPCR ligands).[1] As a specific isomer with limited direct public safety data, its handling protocols must be derived from the Structure-Activity Relationship (SAR) of its functional groups: the reactive aldehyde , the basic piperidine moiety, and the pyridine core.
Core Hazard Directive: Treat this compound as a Class 4 Acute Toxin (Oral) and a Severe Irritant (Skin/Eye/Respiratory) . Its aldehyde functionality necessitates air-free handling to prevent oxidation to the corresponding nicotinic acid, which degrades purity and alters stoichiometry.
Part 2: Hazard Identification & Risk Assessment
This assessment extrapolates data from structural analogs (6-(piperidin-1-yl)nicotinaldehyde and 2-methylnicotinaldehyde) to ensure a maximum-safety margin.[1]
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3][4][5] |
| Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[3][4][6][7][8] |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[2][4][6] |
| Sensitization (Skin) | Category 1 | Warning | H317: May cause an allergic skin reaction (Aldehyde-specific risk).[1] |
Critical Chemical Stability Risk:
-
Oxidation: The C-3 aldehyde group is susceptible to autoxidation in air, forming 2-methyl-6-(piperidin-1-yl)nicotinic acid.[1]
-
Schiff Base Formation: Reacts rapidly with primary amines. Ensure segregation from amine-containing reagents until reaction initiation.
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix for pyridine-aldehyde derivatives.
| PPE Component | Specification | Rationale |
| Hand Protection (Solid) | Nitrile Rubber (0.11 mm) | Sufficient for dry solid handling.[1] Change every 60 mins. |
| Hand Protection (Solution) | Double Gloving (Nitrile + Laminate) | Pyridines can permeate nitrile. If dissolved in DCM/DMF, use Silver Shield® or laminate undergloves. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the basicity of the piperidine ring; prevents corneal damage from dust/aerosols. |
| Respiratory | N95 (Solid) / Fume Hood (Soln) | Use N95 for weighing powders outside a hood (discouraged). Always process solutions in a certified fume hood. |
| Body Protection | Tyvek® Lab Coat / Apron | Standard cotton coats absorb liquids. Use impervious aprons for scale-up (>10g). |
Part 4: Operational Protocol (Lifecycle Management)
This protocol ensures chemical integrity and operator safety from receipt to disposal.[9]
Step 1: Receipt & Initial Storage
-
Inspection: Verify the bottle seal is intact. If the solid appears "wet" or "crusty" around the cap, oxidation may have occurred.
-
Environment: Store at 2–8°C (Refrigerator).
-
Atmosphere: Argon or Nitrogen blanket is mandatory. If the manufacturer packaging is not septum-sealed, transfer to a Schlenk flask or nitrogen-flushed vial immediately upon opening.[1]
Step 2: Weighing & Transfer
-
Protocol:
-
Equip PPE (Double nitrile gloves).
-
Allow the container to warm to room temperature before opening (prevents water condensation inside the bottle).
-
Weigh inside a fume hood. If the balance is outside, use a tared, screw-cap vial for transport.
-
Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent aerosolization.
-
Step 3: Reaction Setup
-
Solvent Choice: Compatible with DCM, THF, DMF, and Alcohols.
-
Incompatibility: Avoid strong oxidizers (Peroxides, KMnO4) and strong acids (unless salt formation is intended).
-
Quenching: If used in reductive amination, ensure excess reducing agent (e.g., NaBH(OAc)3) is quenched slowly with saturated NaHCO3 to manage gas evolution.
Step 4: Waste Disposal
-
Stream: Organic Waste (Halogen-free) unless halogenated solvents are used.
-
Deactivation: Treat spills with dilute Sodium Bisulfite (NaHSO3) solution to form the bisulfite adduct, reducing aldehyde reactivity before cleaning.
Part 5: Workflow Visualization
The following diagram illustrates the "Safe Handling Lifecycle" to prevent degradation and exposure.
Figure 1: Operational lifecycle emphasizing the critical "Thermal Equilibration" step to prevent moisture-induced degradation.
Part 6: Emergency Response
-
In Case of Spillage (Solid):
-
In Case of Exposure:
References
-
PubChem. (n.d.). Compound Summary: Nicotinaldehyde.[2][11] National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. Nicotinaldehyde | CAS#:500-22-1 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
